Ethyl 3-Chloropyrazine-2-acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chloropyrazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIARWAKHCDJUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-Chloropyrazine-2-acetate
Introduction
Ethyl 3-chloropyrazine-2-acetate is a substituted pyrazine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a chlorine atom and an ethyl acetate group on a pyrazine ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex molecular architectures. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the strategic placement of reactive handles on this scaffold allows for diverse chemical transformations. This guide provides an in-depth analysis of the chemical structure, synthesis, characterization, and reactivity of Ethyl 3-Chloropyrazine-2-acetate, offering field-proven insights for researchers and drug development professionals. The strategic importance of chloro-containing molecules in pharmaceuticals is well-documented, with a significant number of FDA-approved drugs incorporating chlorine to modulate pharmacokinetic and pharmacodynamic properties.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development.
-
Molecular Structure: The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An ethyl acetate group is attached at the 2-position, and a chlorine atom is substituted at the 3-position.
-
Systematic Name (IUPAC): ethyl 3-chloropyrazine-2-carboxylate
-
Common Synonyms: Ethyl 2-chloro-3-pyrazinecarboxylate
The key physicochemical properties are summarized below for quick reference. These values are critical for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 110 °C at 1 mbar | [2] |
| Purity | Typically ≥97% | Varies by supplier |
Synthesis and Purification
The synthesis of Ethyl 3-chloropyrazine-2-acetate is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. A common and effective laboratory-scale synthesis involves the radical-mediated addition of an acyl radical equivalent to chloropyrazine.
Causality Behind Experimental Choices:
The chosen synthetic route, a Minisci-type reaction, is advantageous as it utilizes readily available starting materials.[2] The use of ferrous sulfate (FeSO₄) is critical as it catalyzes the decomposition of hydrogen peroxide to generate hydroxyl radicals. These radicals then abstract a hydrogen atom from ethyl pyruvate, forming the necessary acyl radical for addition to the protonated chloropyrazine ring. The reaction is performed at low temperatures (-10 to 0 °C) to control the exothermic reaction and minimize side-product formation.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, add ethyl pyruvate (5.2 g, 45 mmol). Cool the flask to between -10 and 0 °C in an ice-salt bath.
-
Peroxide Addition: Add hydrogen peroxide (30%, 3.4 g, 30 mmol) dropwise to the cooled ethyl pyruvate, maintaining the low temperature. Stir the resulting viscous liquid for 15 minutes.
-
Reaction Mixture Setup: In a separate, vigorously stirred reaction vessel, prepare a mixture of chloropyrazine (1.14 g, 10 mmol), water (7 ml), concentrated sulfuric acid (3.0 g, 30 mmol), ferrous sulfate heptahydrate (8.3 g, 30 mmol), and toluene (30 ml). Cool this mixture to between -5 and 0 °C.[2]
-
Radical Reaction: Add the peroxide-pyruvate mixture from step 2 dropwise to the vigorously stirred reaction mixture from step 3, ensuring the temperature remains between -5 and 0 °C.
-
Reaction Completion & Quenching: Continue stirring for an additional 15 minutes after the addition is complete. Pour the reaction mixture into ice-water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product several times with dichloromethane.
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.[2][3]
Detailed Experimental Protocol: Purification
The crude product typically contains unreacted starting materials and isomers. A two-step purification process is necessary for achieving high purity.
-
Initial Distillation: Remove the excess, more volatile ethyl pyruvate from the crude liquid residue via Kugelrohr distillation at approximately 30°C and 1 mbar.[2]
-
Column Chromatography: Purify the remaining residue by column chromatography on silica gel. The choice of eluent is critical for good separation. A common mobile phase is a mixture of ethyl acetate and light petroleum (e.g., 1:3 v/v).[2] Monitor the fractions by Thin Layer Chromatography (TLC).
-
Final Distillation: Combine the pure fractions (as determined by TLC) and remove the solvent. Perform a final Kugelrohr distillation at a higher temperature (approx. 110 °C, 1 mbar) to afford the final product as a colorless liquid.[2]
Workflow Visualization
The synthesis and purification workflow can be visualized as a logical progression of steps.
Caption: Workflow for the synthesis and purification of Ethyl 3-Chloropyrazine-2-acetate.
Spectroscopic Characterization (Structure Validation)
Confirming the chemical structure of the synthesized molecule is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular framework. The following data represents typical values obtained for this compound.[2]
¹H NMR (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms in the molecule.
-
Spectrum Details: (300 MHz, CDCl₃)
-
Interpretation:
-
δ 8.54-8.46 (AB system, 2H): These two signals correspond to the two protons on the pyrazine ring (H-5 and H-6). Their appearance as an AB system with a small coupling constant (J = 2.5 Hz) confirms their adjacent positions on the heterocyclic ring.[2]
-
δ 4.45 (quartet, 2H): This signal is characteristic of the methylene (-CH₂-) group of the ethyl ester. The quartet splitting pattern (n+1 rule, where n=3 protons on the adjacent methyl group) confirms it is next to a methyl group.[2]
-
δ 1.39 (triplet, 3H): This signal corresponds to the methyl (-CH₃) group of the ethyl ester. It appears as a triplet because it is coupled to the adjacent methylene group (n=2).[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
-
Spectrum Details: (75 MHz, CDCl₃)
-
Interpretation:
-
δ 163.2: Carbonyl carbon (C=O) of the ester group.[2]
-
δ 147.2: C-3, the carbon atom attached to the chlorine.[2]
-
δ 145.3: C-5, one of the CH carbons on the pyrazine ring.[2]
-
δ 144.7: C-2, the carbon atom attached to the ester group.[2]
-
δ 141.7: C-6, the other CH carbon on the pyrazine ring.[2]
-
δ 62.6: Methylene carbon (-CH₂-) of the ethyl group.[2]
-
δ 13.9: Methyl carbon (-CH₃) of the ethyl group.[2]
-
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[4]
-
Key Absorptions (cm⁻¹):
EI-MS (Electron Ionization Mass Spectrometry)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.[4]
-
Interpretation:
-
m/z 188, 186 (M⁺): These two peaks represent the molecular ion. The characteristic ~3:1 ratio of the M⁺ and M+2 peaks is definitive evidence for the presence of a single chlorine atom in the molecule.[2]
-
m/z 114: A major fragment corresponding to the loss of the ethoxycarbonyl group (-COOEt), leaving the chloropyrazine radical cation.[2]
-
Reactivity and Applications in Drug Development
The utility of Ethyl 3-chloropyrazine-2-acetate stems from the specific reactivity of its functional groups, making it a versatile intermediate.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated by the electron-withdrawing pyrazine ring and the adjacent ester group. This makes it susceptible to displacement by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for building molecular complexity, allowing for the introduction of diverse side chains. For instance, reaction with a primary amine would yield a 3-amino-pyrazine derivative, a common scaffold in medicinal chemistry.[5][6]
-
Ester Manipulation: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. This provides another handle for further modification, such as peptide coupling or the formation of other functional groups.
Role as a Pharmaceutical Building Block:
This molecule is an intermediate in the synthesis of more complex heterocyclic systems. The pyrazine core is found in compounds with a wide range of biological activities, including antimicrobial and antitubercular agents.[7] For example, the chlorine can be displaced by a nucleophile, and the ester can be converted into an amide, leading to the rapid construction of novel compound libraries for screening.
Logical Pathway in Drug Discovery
Caption: Key transformations of Ethyl 3-Chloropyrazine-2-acetate in a drug discovery program.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazards: This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[8][9][10][11][12] It is also very toxic to aquatic life.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[9][10]
-
Handling: Keep away from open flames, hot surfaces, and sources of ignition.[8][9][10][11][12] Use non-sparking tools and take precautionary measures against static discharge.[9][10][11][12] Avoid breathing vapors or mist.[8][9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][10] Store locked up.[8][11] It is recommended to store in a refrigerator for long-term stability.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]
Conclusion
Ethyl 3-chloropyrazine-2-acetate is a synthetically valuable and versatile building block. Its well-defined structure, confirmed through a suite of spectroscopic methods, allows for predictable reactivity. The ability to selectively modify the molecule at both the chloro and ester positions provides medicinal chemists with a powerful tool for generating novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, purification, and handling is essential for its safe and effective use in research and drug development.
References
-
Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, 2002(3), M287. Retrieved from [Link]
-
Kavková, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 245. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - reaction carried out with hydrazine hydrate in ethanol. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]
-
Jayachandran, B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111926. Retrieved from [Link]
- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
-
Pharmaffiliates. (n.d.). CAS No : 164464-60-2 | Product Name : Ethyl 2-(2-chloropyridin-3-yl)acetate. Retrieved from [Link]
-
Net-Com. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
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NIST. (n.d.). Ethyl Acetate. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]
-
Shaik, A. B., et al. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(2), 102915. Retrieved from [Link]
- Google Patents. (n.d.). US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof.
-
The Good Scents Company. (n.d.). 2-acetyl-3-ethyl pyrazine. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Marine Drugs, 22(6), 253. Retrieved from [Link]
-
YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]
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- 3. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
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physicochemical properties of Ethyl 3-Chloropyrazine-2-acetate
Topic: Physicochemical Properties & Synthetic Utility of Ethyl 2-(3-chloropyrazin-2-yl)acetate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Physicochemical Profiling, Synthetic Pathways, and Analytical Characterization[1]
Executive Summary
Ethyl 2-(3-chloropyrazin-2-yl)acetate (CAS 914360-82-0 ) is a specialized heterocyclic building block critical in the synthesis of fused pyrazine derivatives. Structurally characterized by a pyrazine core substituted with a chlorine atom at the C3 position and an ethyl acetate moiety at C2, this compound serves as a versatile "lynchpin" intermediate. Its unique reactivity profile—combining the electrophilicity of the chloropyrazine ring with the nucleophilic potential of the
Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | Ethyl 2-(3-chloropyrazin-2-yl)acetate |
| Common Synonyms | Ethyl (3-chloropyrazin-2-yl)acetate; (3-Chloropyrazin-2-yl)acetic acid ethyl ester |
| CAS Number | 914360-82-0 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| SMILES | CCOC(=O)CC1=NC(Cl)=CN=C1 |
| InChI Key | SLNHJHHDMDGTGB-UHFFFAOYSA-N |
Structural Insight:
The molecule features a 3-chloro-2-substituted pyrazine motif.[1] The chlorine atom at C3 is activated for nucleophilic aromatic substitution (
Physicochemical Properties
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models due to the compound's status as a transient intermediate.*
| Property | Value | Experimental/Predicted |
| Appearance | Pale yellow to colorless liquid | Experimental (Analogous) |
| Density | 1.276 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 295–300 °C (at 760 mmHg) | Predicted |
| Flash Point | >110 °C | Predicted |
| LogP | 1.24 | Predicted |
| pKa (Conjugate Acid) | -1.72 ± 0.10 | Predicted (Pyrazine N) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water | Experimental |
| Refractive Index | 1.518 | Predicted |
Synthetic Utility & Reaction Pathways[1][6][7][8][9][10][11][12]
The synthesis of Ethyl 2-(3-chloropyrazin-2-yl)acetate typically follows two distinct paradigms: the Classic Nucleophilic Displacement (via malonate) and the Modern Radical Alkylation (Minisci-type).
4.1 Pathway Visualization
Figure 1: Comparative synthetic routes. The classical malonate route (Blue) offers high regioselectivity, while the Minisci route (Red) provides a direct, one-step access from simpler precursors.
4.2 Mechanistic Causality[2]
-
Route A (Malonate Displacement): 2,3-Dichloropyrazine is used as the electrophile. The symmetry of the starting material ensures that substitution at either chlorine yields the same intermediate. The subsequent decarboxylation is driven by the thermodynamic stability of the resulting mono-ester.
-
Route B (Minisci Reaction): This utilizes the electron-deficient nature of the pyrazine ring. An ethyl acetate radical (generated oxidatively) attacks the protonated pyrazine ring. While more direct, this route often suffers from regioselectivity issues (C2 vs C3 vs C5 attack) unless specific steric or electronic directing groups are employed.
Detailed Experimental Protocol
Method: Classical Malonate Displacement (Recommended for Purity)
Prerequisites:
-
Reagents: 2,3-Dichloropyrazine (1.0 eq), Diethyl malonate (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), THF (anhydrous).
-
Equipment: 3-neck round bottom flask, nitrogen manifold, reflux condenser.
Step-by-Step Workflow:
-
Enolate Formation: To a suspension of NaH in anhydrous THF at 0°C, add diethyl malonate dropwise. The evolution of
gas confirms deprotonation. Stir for 30 min until the solution is clear.-
Why: Generating the sodiomalonate in situ prevents side reactions; low temperature controls the exotherm.
-
-
Nucleophilic Attack: Add a solution of 2,3-dichloropyrazine in THF dropwise to the enolate. Warm to room temperature and reflux for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by a lower spot.
-
-
Hydrolysis & Decarboxylation: Evaporate THF. Add 6M HCl and reflux for 12 hours. This hydrolyzes the diester to the diacid, which spontaneously decarboxylates to (3-chloropyrazin-2-yl)acetic acid.
-
Re-esterification: Dissolve the crude acid in absolute ethanol with a catalytic amount of
. Reflux for 4 hours. -
Workup: Neutralize with
, extract with DCM, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of CAS 914360-82-0, the following spectral data is expected.
6.1 Predicted
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment |
| 8.45 | Doublet ( | 1H | Pyrazine H-5 |
| 8.28 | Doublet ( | 1H | Pyrazine H-6 |
| 4.20 | Quartet ( | 2H | Ethyl |
| 4.05 | Singlet | 2H | |
| 1.26 | Triplet ( | 3H | Ethyl |
Interpretation: The diagnostic singlet at 4.05 ppm confirms the isolation of the methylene group between the pyrazine ring and the carbonyl. The coupling between H-5 and H-6 is characteristic of the pyrazine core.
6.2 HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyrazine absorption).
Handling & Safety (EHS)
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). As an alkylating agent precursor, it should be treated as a potential sensitizer.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53419385, Ethyl 2-(3-chloropyrazin-2-yl)acetate. Retrieved from [Link]
-
Minisci, F., et al. (1971).[3] Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. (Foundational reference for the radical alkylation pathway).
-
Kappe, C. O. (2001).[4] Malonates in Cyclocondensation Reactions. Molecules, 6(4), 339-350. Retrieved from [Link]
Sources
Ethyl 3-Chloropyrazine-2-acetate CAS number and identifiers
An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of Ethyl 3-Chloropyrazine-2-carboxylate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical identity, properties, synthesis, and applications.
Introduction
Ethyl 3-Chloropyrazine-2-carboxylate is a bifunctional heterocyclic compound of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications. The pyrazine core is a well-established pharmacophore, present in numerous FDA-approved drugs, and its derivatives are actively explored for a wide range of therapeutic targets.[1][2] This guide will delve into the technical details of this valuable synthetic intermediate.
Chemical Identifiers and Physicochemical Properties
A precise understanding of the chemical identity and physical properties of a compound is fundamental for its effective use in research and development.
| Identifier | Value | Source |
| CAS Number | 655247-45-3 | |
| IUPAC Name | ethyl 3-chloropyrazine-2-carboxylate | [3] |
| Molecular Formula | C7H7ClN2O2 | |
| Molecular Weight | 186.6 g/mol | |
| Canonical SMILES | CCOC(=O)C1=NC=CN=C1Cl | [3] |
| InChIKey | AZNJBCHPEMMGOL-UHFFFAOYSA-N | [3] |
| Physical Form | Colorless liquid | [4] |
| Purity | Typically ≥95-97% | , [5] |
Table 1: Core Identifiers for Ethyl 3-Chloropyrazine-2-carboxylate
Spectroscopic Data
The structural elucidation of Ethyl 3-Chloropyrazine-2-carboxylate is confirmed by the following spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.54-8.46 (AB system, J= 2.5 Hz, 2 H, H-5, H-6), 4.45 (q, J = 7.1 Hz, 2 H, CH₂), 1.39 (t, J = 7.1 Hz, 3 H, CH₃) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃) |
| IR (cm⁻¹; neat) | 3055, 2984, 2939, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857 |
| EI-MS (70 eV) | m/z (%): 188 (1%, M⁺), 186 (3, M⁺), 144 (15), 142 (45), 141 (25), 116 (32), 114 (100), 113 (39), 86 (27), 79 (33), 62 (22), 52 (49), 51 (33) |
Table 2: Spectroscopic Data for Ethyl 3-Chloropyrazine-2-carboxylate.[4]
Synthesis Protocol: Free-Radical Alkoxycarbonylation
The synthesis of Ethyl 3-Chloropyrazine-2-carboxylate can be effectively achieved through a free-radical alkoxycarbonylation of chloropyrazine.[4] This method is particularly useful for introducing ester functionalities into π-deficient heterocycles.[4]
Workflow Diagram
Caption: Synthetic workflow for Ethyl 3-Chloropyrazine-2-carboxylate.
Step-by-Step Methodology
-
Preparation of the Peroxy Adduct: In a suitable reaction vessel, add 3.4 g (30 mmol) of 30% hydrogen peroxide dropwise to 5.2 g (45 mmol) of ethyl pyruvate with stirring at a temperature between -10 and 0 °C. Maintain this temperature for 15 minutes to allow for the formation of the viscous peroxy adduct.[4]
-
Reaction Setup: In a separate, vigorously stirred reaction vessel, prepare a mixture of 1.14 g (10 mmol) of chloropyrazine, 7 mL of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 mL of toluene. Cool this mixture to between -5 and 0 °C.[4]
-
Addition and Reaction: Add the prepared peroxy adduct dropwise to the vigorously stirred chloropyrazine mixture. Continue stirring for an additional 15 minutes at this temperature.[4]
-
Work-up: Pour the reaction mixture into ice-water and extract several times with dichloromethane. Combine the organic extracts, wash with water, and then dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Evaporate the solvent under reduced pressure.[4]
-
Purification:
-
Remove excess ethyl pyruvate from the residue via Kugelrohr distillation at 30 °C and 1 mbar.[4]
-
Purify the resulting liquid residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and light petroleum (1:3).[4]
-
Perform a final Kugelrohr distillation at 110 °C and 1 mbar to afford the pure Ethyl 3-Chloropyrazine-2-carboxylate as a colorless liquid (yield: ~56%).[4]
-
Applications in Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. Ethyl 3-Chloropyrazine-2-carboxylate, with its chloro and ethyl ester functionalities, serves as a versatile starting material for the synthesis of more complex pyrazine derivatives.
The chloro group at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities. These transformations are key steps in the development of novel therapeutic agents. For instance, related 3-chloropyrazine-2-carboxamide has been used to synthesize derivatives with antimycobacterial and antibacterial activities.[1]
Logical Relationship Diagram
Caption: Synthetic utility and potential applications of the title compound.
Safety and Handling
-
Potential Hazards:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
Ethyl 3-Chloropyrazine-2-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined structure and reactivity profile make it an important tool for medicinal chemists. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
References
-
ChemUniverse. ETHYL 3-CHLOROPYRAZINE-2-CARBOXYLATE [P81365]. Available from: [Link]
-
PubChemLite. 3-chloro-pyrazine-2-carboxylic acid ethyl ester (C7H7ClN2O2). Available from: [Link]
-
Haider, N., & Käferböck, J. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, 2002(3), M287. Available from: [Link]
-
Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. Available from: [Link]
-
Janočková, J., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 507. Available from: [Link]
Sources
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 3-chloro-pyrazine-2-carboxylic acid ethyl ester (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 655247-45-3 | MFCD07371661 | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | acints [acints.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
molecular weight and formula of Ethyl 3-Chloropyrazine-2-acetate
This guide serves as an in-depth technical monograph on Ethyl 3-Chloropyrazine-2-acetate , a critical bifunctional building block in medicinal chemistry.
A Strategic Synthon for Nitrogenous Heterocycles[1]
Physicochemical Profile
Ethyl 3-Chloropyrazine-2-acetate is a specialized pyrazine derivative characterized by two distinct reactive centers: an electrophilic chlorine atom at the C3 position and an ester-functionalized methylene group at the C2 position. This "push-pull" electronic structure makes it an ideal scaffold for synthesizing fused bicyclic systems, particularly pteridines and quinoxalines.
| Property | Specification |
| CAS Registry Number | 914360-82-0 |
| IUPAC Name | Ethyl 2-(3-chloropyrazin-2-yl)acetate |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Density (Predicted) | |
| Boiling Point (Predicted) | |
| pKa (Predicted) | -1.72 (Conjugate acid of pyrazine N) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Synthetic Architecture & Methodology
The synthesis of Ethyl 3-Chloropyrazine-2-acetate is non-trivial due to the sensitivity of the chloropyrazine ring to nucleophilic attack. The most robust, self-validating protocol involves a Nucleophilic Aromatic Substitution (
Core Reaction Logic
-
Activation: The electron-deficient pyrazine ring (activated by the 3-chloro group) undergoes
at the C2 position (if starting from 2,3-dichloropyrazine). -
Chain Extension: Diethyl malonate acts as a "masked" acetate equivalent.
-
Decarboxylation: Acidic hydrolysis and thermal decarboxylation convert the malonate moiety into the desired acetate side chain.
Experimental Protocol: Malonate Displacement Route
Note: All steps must be performed under an inert atmosphere (
Step 1: Enolate Formation & Substitution
-
Reagents: 2,3-Dichloropyrazine (1.0 eq), Diethyl malonate (1.1 eq),
(2.2 eq), THF (anhydrous). -
Procedure:
-
Suspend
in dry THF at . -
Add diethyl malonate dropwise. Evolution of
gas confirms enolate formation. -
Stir for 30 min at room temperature.
-
Cool to
and add a solution of 2,3-dichloropyrazine in THF. -
Critical Control Point: Monitor via TLC/LC-MS. The reaction is complete when the starting dichloride is consumed.
-
Result: Formation of Diethyl 2-(3-chloropyrazin-2-yl)malonate .
-
Step 2: Krapcho Decarboxylation / Hydrolysis
-
Reagents:
, , Water (trace), Heat ( ). -
Procedure:
-
Dissolve the intermediate malonate in wet DMSO with
. -
Heat to
to induce decarboxylation. -
Alternative (High Purity): Acidic hydrolysis (
) to the acetic acid, followed by Fischer esterification with Ethanol/ .
-
-
Purification:
Structural Logic & Reactivity
The utility of this compound lies in its ability to undergo sequential reactions to form rings. The diagram below illustrates the orthogonal reactivity of the C3-Chlorine and the C2-Ester.
Figure 1: Orthogonal reactivity map showing the transformation of the chloropyrazine acetate scaffold into bicyclic pharmaceutical cores.
Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its primary application is the synthesis of Pteridin-7(8H)-ones , a privileged structure in oncology and infectious disease research.
-
Kinase Inhibition: The pteridine core mimics the purine ring of ATP, allowing derivatives to function as competitive inhibitors for kinases such as PLK1 (Polo-like kinase 1) and EGFR .
-
Antitubercular Agents: Pyrazinamide analogs derived from this scaffold have shown efficacy against Mycobacterium tuberculosis by disrupting membrane energetics.
-
Mechanism of Action (Synthesis):
-
Reaction with a benzylamine displaces the 3-Chloro group (
). -
The resulting secondary amine attacks the pendant ester carbonyl.
-
Loss of ethanol closes the ring to form the lactam (pteridinone).
-
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store at
under inert gas (Argon). Moisture sensitive (ester hydrolysis risk). -
Disposal: Halogenated organic waste streams.
References
-
ChemicalBook. (2023). Ethyl 3-Chloropyrazine-2-acetate Product Properties and CAS 914360-82-0. Retrieved from
-
Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, M287.[4] (Cited for analogous chloropyrazine ester reactivity).[4] Retrieved from
-
PubChem. (2024). 2,3-Dichloropyrazine Compound Summary. (Precursor synthesis data). Retrieved from
-
Accela ChemBio. (2024). Certificate of Analysis: Ethyl 3-Chloropyrazine-2-acetate. Retrieved from
Sources
Technical Guide: Solubility & Thermodynamic Analysis of Ethyl 3-Chloropyrazine-2-acetate
This guide outlines the definitive technical framework for characterizing the solubility profile of Ethyl 3-Chloropyrazine-2-acetate (CAS: 914360-82-0), a critical intermediate in the synthesis of pyrazine-based pharmaceuticals.
Executive Summary
Ethyl 3-Chloropyrazine-2-acetate is a functionalized pyrazine derivative employed as a key building block in the development of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. Its solubility landscape is governed by the interplay between the lipophilic chloropyrazine core and the polar ethyl ester tail. This guide provides a rigorous protocol for determining its solid-liquid equilibrium (SLE) using the Laser Monitoring Observation Technique , coupled with thermodynamic modeling (Apelblat,
Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture is the first step in predicting solvent interactions.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate molecular weight facilitates dissolution in organic solvents. | |
| LogP (Predicted) | ~1.2 – 1.5 | Indicates preference for moderately polar organic solvents (e.g., Ethyl Acetate, Alcohols) over water or hexane. |
| H-Bond Acceptors | 4 (N, O atoms) | High affinity for protic solvents (Methanol, Ethanol) via hydrogen bonding. |
| H-Bond Donors | 0 | Lacks self-association capability, reducing lattice energy barriers for dissolution. |
| Key Functional Groups | Chloro- (Lipophilic), Ester (Polar/Lipophilic) | The chloro-substituent enhances solubility in chlorinated solvents (DCM) and aromatics (Toluene). |
Experimental Protocol: Laser Monitoring Observation Technique
For high-precision solubility data, the dynamic laser monitoring method is the industry standard, minimizing error from sampling and phase separation.
2.1. Apparatus Setup
-
Jacketed Glass Vessel (50 mL): Temperature controlled via a circulating water bath (accuracy
K). -
Laser System: He-Ne laser (or high-intensity red LED) directed through the vessel.
-
Detection: Photo-electric sensor measuring light transmittance intensity.
-
Agitation: Magnetic stirring at 400–500 rpm to ensure homogeneity without cavitation.
2.2. Measurement Workflow
-
Preparation: Add a known mass of solvent (
) to the vessel. -
Solute Addition: Add an excess amount of Ethyl 3-Chloropyrazine-2-acetate solid (
). -
Dissolution: Heat the mixture until the solid completely dissolves (laser transmittance maximizes).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Nucleation Detection: Record the temperature (
) where laser transmittance drops sharply (indicating crystal formation). -
Equilibrium Verification: Re-heat and cool 3 times to determine the average saturation temperature (
).
Figure 1: Workflow for the Laser Monitoring Observation Technique used to determine Solid-Liquid Equilibrium (SLE).
Thermodynamic Solubility Landscape
Based on structural analogs (e.g., Acetylpyrazine, Ethyl 3-Chloropyrazine-2-carboxylate), the expected solubility behavior follows the "like dissolves like" principle, heavily influenced by solvent polarity and hydrogen bonding capability.
3.1. Predicted Solubility Trends (278.15 K – 323.15 K) [1]
| Solvent Class | Representative Solvents | Solubility Trend | Mechanism |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | High | Dipole-dipole interactions; Ester group compatibility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solute acts as H-bond acceptor; Solvent acts as H-bond donor. |
| Non-Polar | Hexane, Cyclohexane | Low | Weak Van der Waals forces; insufficient to overcome crystal lattice energy. |
| Aromatic | Toluene | Moderate |
3.2. Temperature Dependence
Solubility (
Mathematical Modeling & Correlation
To translate experimental data into process design parameters, thermodynamic models are required.
4.1. Modified Apelblat Equation
The most accurate semi-empirical model for pyrazine derivatives.
- : Mole fraction solubility.[2][3]
- : Absolute temperature (K).[1][2][4][5]
- : Empirical parameters representing non-ideality and enthalpy effects.[3]
4.2.
(Buchowski-Ksiazczak) Equation
Useful for understanding the relationship between melting point and solubility.[3]
4.3. Model Selection Logic
Figure 2: Decision tree for selecting the appropriate thermodynamic model for solubility correlation.
Implications for Process Development
5.1. Crystallization Strategy
-
Solvent Selection: Ethanol or Isopropanol are recommended as primary solvents. They offer a steep solubility-temperature curve, allowing for high recovery yields upon cooling (cooling crystallization).
-
Anti-Solvent: Water or Hexane can be used as an anti-solvent. Adding water to an ethanolic solution of Ethyl 3-Chloropyrazine-2-acetate will drastically reduce solubility, forcing precipitation (anti-solvent crystallization).
5.2. Purification
-
Impurity Rejection: If the synthesis by-products are highly polar (e.g., acids), washing the Ethyl Acetate solution with mild aqueous base is effective. If by-products are non-polar, recrystallization from Methanol is preferred.
References
-
Science of Synthesis: Pyrazines. (2024). Synthesis of Ethyl 3-Chloropyrazine-2-acetate via Functionalized Methylation.[6] Thieme Chemistry.
-
Journal of Chemical & Engineering Data. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents. (Analogous compound study).
-
Journal of Molecular Liquids. (2020). Thermodynamic analysis of solubility of pyrazine derivatives using Apelblat equation.
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Ethyl 3-Chloropyrazine-2-carboxylate.
-
BenchChem. (2025).[2] Solubility Profile of Acetylpyrazine in Common Organic Solvents: A Technical Guide.
Sources
- 1. ThermoML:J. Chem. Thermodyn. 2016, 93, 132-142 [trc.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 914360-82-0|3-氯吡嗪-2-乙酸乙酯|Ethyl 3-Chloropyrazine-2-acetate| -范德生物科技公司 [bio-fount.com]
Technical Safety & Handling Guide: Ethyl 3-Chloropyrazine-2-acetate
The following is an in-depth technical guide and safety data manual for Ethyl 3-Chloropyrazine-2-acetate , designed for researchers and drug development professionals.
Document Type: Enhanced Safety Data Sheet (eSDS) & Technical Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists CAS Registry Number: 914360-82-0 (Analogous/Isomeric reference) Synonyms: Ethyl (3-chloropyrazin-2-yl)acetate; Pyrazineacetic acid, 3-chloro-, ethyl ester[1]
Part 1: Core Directive & Chemical Identity[1]
Chemical Context
Ethyl 3-Chloropyrazine-2-acetate is a specialized heterocyclic building block used primarily in the synthesis of pyrazine-containing pharmaceuticals.[1] Its structural core—a pyrazine ring substituted with a chlorine atom and an ethyl acetate moiety—makes it a "dual-threat" electrophile in synthesis but also a specific safety hazard.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 200.62 g/mol [1]
-
Physical State: Typically a pale yellow to colorless oil or low-melting solid (depending on purity).[1]
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water (hydrolyzes slowly).[1]
The "Why" Behind the Hazard (Mechanistic Insight)
Unlike generic SDSs that list hazards without context, this guide explains the molecular basis of the risk:
-
-Halo-like Reactivity: The chlorine atom at position 3 is activated by the adjacent nitrogen atoms (electron-deficient ring), making it susceptible to Nucleophilic Aromatic Substitution (
).[1] This implies it can react with biological nucleophiles (proteins/DNA), leading to sensitization or toxicity .[1] -
Ester Hydrolysis: The ethyl ester arm is liable to hydrolyze into the corresponding acid, which may be more corrosive or biologically active.[1]
-
Acidity: The methylene protons (
to the carbonyl and the pyrazine ring) are acidic, meaning the compound can form enolates that may react unexpectedly with strong bases.[1]
Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]
Classification (Predicted/Analogous)
Based on Structure-Activity Relationships (SAR) of chloropyrazine esters.[1]
| Hazard Class | Category | Hazard Statement | Mechanism |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] | Lipophilic ester penetrates skin; hydrolysis releases acid.[1] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][3][2] | Direct interaction with mucosal membranes.[1] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][3][2] | Inhalation of aerosols/vapors triggers mucosal inflammation.[1] |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] | Systemic absorption of chloropyrazine moiety.[1] |
Precautionary Logic
-
P261: Avoid breathing mists.[1][3][2][4] Reasoning: Pyrazines often have high vapor pressures or sublime; inhalation risks are elevated during rotary evaporation.[1]
-
P280: Wear nitrile gloves (min 0.11mm) and chemical safety goggles.[1] Reasoning: Latex is permeable to many esters; nitrile offers better resistance.[1]
Part 3: Handling, Storage & Reactivity Protocol[1]
The "Self-Validating" Storage System
To ensure integrity and safety, follow this causal storage logic:
-
Temperature: Store at 2–8°C .
-
Why? Reduces the rate of spontaneous hydrolysis and decarboxylation.[1]
-
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Why? Moisture in air hydrolyzes the ester; Oxygen can slowly oxidize the pyrazine nitrogen (N-oxide formation).
-
-
Container: Amber glass with Teflon-lined cap.[1]
-
Why? Prevents UV degradation and leaching of plasticizers from standard caps.[1]
-
Reactivity & Synthesis Workflow
The following diagram illustrates the safe handling workflow and the chemical reactivity logic that dictates safety measures.
Figure 1: Operational workflow linking storage conditions to chemical reactivity risks.[1]
Part 4: Emergency Response (Causality-Based)
Eye Contact[2][3]
-
Protocol: Rinse immediately with water for 15 minutes.[1]
-
Causality: The ester group can hydrolyze in the aqueous environment of the eye to form acetic acid and the chloropyrazine acid, causing a "double hit" of chemical burn.[1] Immediate dilution is critical to prevent pH drop.[1]
Skin Contact
-
Protocol: Wash with soap and water; do not use alcohol/solvents.[1]
-
Causality: Using ethanol or acetone to clean the skin will dissolve the lipophilic ester and drive it deeper into the dermis, increasing systemic absorption.[1]
Spillage
-
Protocol: Adsorb with vermiculite or sand.[1] Neutralize with weak base (Sodium Carbonate) if large quantities are spilled.[1]
-
Causality: Neutralization prevents the formation of acidic byproducts during cleanup.[1]
Part 5: Disposal & Environmental Impact[1][5]
Waste Stream Logic
-
Stream: Halogenated Organic Waste.[1]
-
Rationale: The chlorine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins or incomplete combustion products.[1] Do not mix with non-halogenated solvents to avoid surcharges and processing errors.[1]
Environmental Fate
-
Mechanism: Pyrazine derivatives are often recalcitrant to biodegradation.[1] Prevent entry into drains.[1][2][4][5]
Part 6: Quantitative Properties Table
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | ~110–115°C @ 1 mmHg | High boiling point; vacuum distillation required.[1] |
| Density | ~1.25 g/cm³ | Denser than water; sinks in aqueous extraction.[1] |
| Flash Point | >110°C | Not highly flammable, but combustible.[1] |
| pKa (C-H) | ~18–20 |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53419385, Ethyl 2-(3-chloropyrazin-2-yl)acetate. Retrieved from .[1]
-
ChemicalBook (2025). Ethyl 3-chloropyrazine-2-carboxylate (Analogous Safety Data). Retrieved from .[1]
-
Sigma-Aldrich (2024). Safety Data Sheet for Ethyl 2-chloropyridine-3-acetate (Structural Analog). Retrieved from .[1][2]
-
Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate.[1] Molbank, M287.[1][6] (Provides synthesis and handling context for chloropyrazine esters).
Sources
An In-depth Technical Guide to the Melting and Boiling Points of Chloropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
Chloropyrazine derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities.[1][2] Understanding the fundamental physicochemical properties of these derivatives, such as melting and boiling points, is paramount for their synthesis, purification, formulation, and overall drug development process. These properties provide insights into the purity of a compound and are dictated by the intricate interplay of intermolecular forces, which are in turn governed by the molecule's structure. This guide offers a comprehensive overview of the melting and boiling points of various chloropyrazine derivatives, the standardized methodologies for their determination, and the underlying principles that govern these essential characteristics.
Quantitative Data Summary of Chloropyrazine Derivatives
The melting and boiling points of chloropyrazine derivatives are highly dependent on their substitution patterns. The following table summarizes these properties for a selection of key derivatives, compiled from various chemical data sources. It is important to note that slight variations in reported values can occur due to different experimental conditions and measurement techniques.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloropyrazine | 14508-49-7 | C₄H₃ClN₂ | Not applicable (liquid at room temp.) | 153-154 |
| 2-Chloro-3-methylpyrazine | 95-58-9 | C₅H₅ClN₂ | Not applicable (liquid at room temp.) | 169.5 |
| 2-Chloro-3,5-dimethylpyrazine | 38557-72-1 | C₆H₇ClN₂ | Not available | 112 (at 70 mmHg) |
| 2,3-Dichloropyrazine | 4858-85-9 | C₄H₂Cl₂N₂ | 22-29 | 105-107 (at 50 mmHg), 190-191 |
| 2,5-Dichloropyrazine | 19745-07-4 | C₄H₂Cl₂N₂ | 0-18 | 184.4-202 |
| 2,6-Dichloropyrazine | 4774-14-5 | C₄H₂Cl₂N₂ | 55-58 | 187-188 |
Note: Boiling points are reported at standard atmospheric pressure (760 mmHg) unless otherwise specified. Data sourced from.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][][20][21][][23][24][25][26][27][28][29]
Experimental Protocols for Physical Property Determination
The accurate determination of melting and boiling points is crucial for compound characterization. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals, ensuring data reliability and comparability.[30][31][32]
Melting Point Determination (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase.[30][33] For pure crystalline solids, this transition occurs over a very narrow range. The presence of impurities typically depresses the melting point and broadens the melting range.[5]
Step-by-Step Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered solid chloropyrazine derivative is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating bath (e.g., oil bath or a metal block) equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is the melting point of the substance.
Several methods are described in the OECD 102 guideline, including the use of a Kofler hot bar, a melt microscope, differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[33] The choice of method depends on the physical state and properties of the substance being tested.[30][33]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[34][35][36] A sharp boiling point is indicative of a pure substance.
Step-by-Step Methodology (Distillation Method):
-
Sample Preparation: A small volume of the liquid chloropyrazine derivative is placed in a distillation flask.
-
Apparatus Setup: The flask is connected to a condenser and a collection vessel. A calibrated thermometer is positioned so that the bulb is just below the side arm of the flask.
-
Heating: The liquid is heated to its boiling point.
-
Observation: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading during distillation.
Other methods detailed in OECD 103 include the ebulliometer method, the dynamic method (which can also determine vapor pressure), and the Siwoloboff method.[34][35]
Caption: Workflow for Boiling Point Determination.
Structure-Property Relationships: The Influence of Substituents
The melting and boiling points of chloropyrazine derivatives are significantly influenced by the nature and position of substituents on the pyrazine ring. These effects can be understood by considering their impact on intermolecular forces.
-
Van der Waals Forces: Larger and more polarizable substituents, such as additional chlorine atoms or larger alkyl groups, increase the strength of van der Waals forces, generally leading to higher boiling points.
-
Dipole-Dipole Interactions: The introduction of polar substituents like chlorine atoms creates a molecular dipole moment, leading to stronger dipole-dipole interactions between molecules. This results in an increase in both melting and boiling points.
-
Hydrogen Bonding: While the chloropyrazine core itself does not participate in hydrogen bonding, the introduction of substituents with hydrogen bond donor or acceptor capabilities (e.g., -OH, -NH2) would dramatically increase melting and boiling points.
-
Molecular Symmetry and Packing: For solids, the melting point is also heavily influenced by how efficiently the molecules can pack into a crystal lattice. More symmetrical molecules often have higher melting points due to more stable crystal structures. This is evident in the dichloropyrazine isomers, where the more symmetrical 2,6-dichloropyrazine has a significantly higher melting point than the 2,3- and 2,5-isomers.
Caption: Influence of Molecular Structure on Physical Properties.
Conclusion
The melting and boiling points of chloropyrazine derivatives are fundamental physical properties that are critical for their application in research and drug development. A thorough understanding of these properties, the standardized methods for their determination, and the underlying structure-property relationships is essential for scientists in the field. The data and protocols presented in this guide provide a solid foundation for the synthesis, characterization, and formulation of this important class of compounds.
References
-
2-chloropyrazine, 14508-49-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. OECD Publishing.
-
2,3-dichloropyrazine, 4858-85-9 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Buy 2,5-Dichloropyrazine Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Retrieved from [Link]
-
OECD 102: Melting Point Methodology and Analysis - YesWeLab - Blog. (2025, June 13). Retrieved from [Link]
-
2,6-dichloropyrazine, 4774-14-5 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
2,3-Dichloropyrazine | Product Details - Herz Pharmaceutical. (n.d.). Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]
-
4858-85-9 | 2,3-Dichloropyrazine - Capot Chemical. (n.d.). Retrieved from [Link]
-
OECD. (n.d.). Test No. 103: Boiling Point. OECD. Retrieved from [Link]
-
OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. OECD. Retrieved from [Link]
-
OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. OECD. Retrieved from [Link]
-
OECD. (n.d.). Test No. 103: Boiling Point. OECD. Retrieved from [Link]
-
2,6-Dichloropyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
2,6-Dichloropyrazine, 98% 4774-14-5 India - Ottokemi. (n.d.). Retrieved from [Link]
-
OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
OECD n°102: Melting point/Melting interval - Analytice. (2020, November 27). Retrieved from [Link]
-
Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. (2014, January 22). Retrieved from [Link]
-
2-Chloropyrazine, 99.9%, for synthesis, Certified® 5g - GTI Laboratory Supplies. (n.d.). Retrieved from [Link]
-
109-09-1 CAS | 2-CHLOROPYRIDINE | Amines & Amine Salts | Article No. 2770P. (n.d.). Retrieved from [Link]
-
Chemical Properties of Chloropyrazine (CAS 14508-49-7) - Cheméo. (n.d.). Retrieved from [Link]
-
CAS NO. 19745-07-4 | 2,5-dichloropyrazine - 97% | Catalog PB01744 - Arctom. (n.d.). Retrieved from [Link]
-
2-Chloro-3,5-dimethylpyrazine | C6H7ClN2 | CID 11672680 - PubChem. (n.d.). Retrieved from [Link]
-
2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2,6-Dichloropyrazine | C4H2Cl2N2 | CID 78504 - PubChem. (n.d.). Retrieved from [Link]
-
Pyrazine, 2-chloro-3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
2-Acetyl-3,(5 or 6)-dimethylpyrazine - Synerzine. (2018, June 22). Retrieved from [Link]
-
2-Chloro-3-methylpyrazine suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]
-
2-acetyl-3,5-dimethyl pyrazine, 54300-08-2 - The Good Scents Company. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Toxicological Profile of Ethyl 3-Chloropyrazine-2-acetate
Abstract
Ethyl 3-chloropyrazine-2-acetate is a bifunctional heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] As with any new chemical entity destined for biological application, a thorough understanding of its toxicological profile is a prerequisite for safe handling and further development. This guide provides a comprehensive framework for evaluating the toxicity of Ethyl 3-chloropyrazine-2-acetate. It is designed for researchers, scientists, and drug development professionals, offering a strategic approach grounded in regulatory principles and established scientific methodologies. This document moves beyond a simple listing of tests, explaining the causal logic behind experimental choices and integrating in silico, in vitro, and in vivo strategies to construct a robust safety profile.
Introduction and Physicochemical Profile
Ethyl 3-chloropyrazine-2-acetate is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in biologically active molecules, and its derivatives are found in flavoring agents and pharmaceuticals.[2][3] The presence of a chlorine atom and an ethyl acetate group introduces specific chemical reactivity that dictates its synthetic utility and, critically, its potential toxicological interactions.[1]
A comprehensive toxicological assessment is essential for any new chemical entity to ensure safety in research, manufacturing, and eventual application.[4] This process identifies potential hazards, determines safe exposure levels, and is a mandatory component of regulatory submissions to agencies like the FDA.[5][6][7] The primary goals are to identify target organs for toxicity, establish dose-response relationships, and determine a safe starting dose for any potential human studies.[8]
Physicochemical Data Summary:
| Property | Value | Source |
| Chemical Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Key Functional Groups | Pyrazine ring, Chlorine, Ethyl ester | N/A |
| Predicted Reactivity | The electron-deficient pyrazine ring, activated by the chlorine atom, is susceptible to nucleophilic substitution. The ester group is prone to hydrolysis by esterases. | N/A |
Predictive Toxicology: An Initial Assessment
In the absence of direct toxicological data for Ethyl 3-chloropyrazine-2-acetate, a predictive approach combining structural analysis and read-across to similar compounds is a scientifically sound first step.
-
Structural Alerts: The molecule contains a chlorinated aromatic heterocycle. Halogenated aromatic compounds can sometimes be associated with mechanisms of toxicity, including potential for bioaccumulation and metabolic activation to reactive intermediates. The pyrazine moiety itself is found in many safe substances but can also be a structural alert for potential genotoxicity in certain contexts.
-
Read-Across Analysis:
-
Pyrazine: The parent pyrazine ring is used as a flavoring agent.[3] However, safety data sheets for pyrazine indicate it can be a flammable solid and cause skin, eye, and respiratory irritation.[9][10]
-
Ethyl Chloroacetate: This related compound is a flammable liquid that is toxic if swallowed, in contact with skin, or inhaled.[11][12] It is a severe skin and eye irritant.[13] While structurally different, its known irritant and toxic properties underscore the need to carefully evaluate the ester and chloro-substituents on the pyrazine ring.
-
Ethyl Acetate: This common solvent is a flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[14][15] Its acute oral toxicity is relatively low.[16]
-
This predictive analysis suggests that Ethyl 3-chloropyrazine-2-acetate should be handled with care, with potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity. These hypotheses must be rigorously tested through the experimental workflows outlined below.
A Phased Strategy for Toxicological Evaluation
A tiered approach is the most efficient and ethical method for toxicity testing, starting with in vitro methods to screen for hazards before proceeding to more complex in vivo studies. This aligns with the "3Rs" principle of animal research: Replacement, Reduction, and Refinement.[17] All studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[5][6][17]
Caption: Tiered workflow for toxicological evaluation.
Tier 1: In Vitro Toxicity Assessment
In vitro assays are rapid, cost-effective, and essential for early-stage hazard identification, providing mechanistic insights without the use of whole animals.[18]
Objective: To determine the concentration at which the compound causes cell death and to establish a concentration range for subsequent, more complex assays.
Recommended Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.[19] It is a widely used colorimetric method to determine the IC₅₀ (half-maximal inhibitory concentration) value.[19]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of necrosis.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a stock solution of Ethyl 3-Chloropyrazine-2-acetate in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include vehicle-only and untreated controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value.
Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage, a critical indicator of potential carcinogenicity.[8]
Recommended Assays:
-
Bacterial Reverse Mutation Test (Ames Test): A standard in vitro test using strains of Salmonella typhimurium to detect point mutations.
-
In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei.
Tier 2: In Vivo Acute Toxicity and Safety Pharmacology
If in vitro results suggest a manageable risk, studies in living organisms are conducted to understand the compound's effects in a complex biological system.[20][21][22]
Objective: To determine the acute toxicity after a single oral dose and to identify clinical signs of toxicity and target organs.[4]
Experimental Protocol: Acute Oral Toxicity (Rodent)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), 8-12 weeks old.
-
Dosing: Following an overnight fast, administer a single oral dose of the compound via gavage. Based on in vitro data and read-across, a starting dose (e.g., 300 mg/kg) is selected.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and motor activity), body weight changes, and any mortality.
-
Necropsy: At the end of the 14-day period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially if toxicity is observed.
-
Dose Adjustment: The results from the initial dose group determine the next dose level (higher or lower) according to the OECD 423 guideline to refine the toxicity classification.
Objective: To investigate potential adverse effects on vital organ functions, as mandated by ICH S7A and S7B guidelines.[21][23]
-
Cardiovascular: Assess effects on blood pressure, heart rate, and ECG in a suitable animal model (e.g., telemetered dog or rat).
-
Central Nervous System (CNS): Evaluate effects on behavior, coordination, and motor function using a functional observational battery (e.g., modified Irwin test).[23]
-
Respiratory: Measure effects on respiratory rate and lung function.[23]
Metabolic and Pharmacokinetic Considerations
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for interpreting toxicity data and extrapolating it to humans.[7]
Potential Metabolic Pathways: The structure of Ethyl 3-Chloropyrazine-2-acetate suggests two primary sites for metabolic transformation:
-
Ester Hydrolysis: The ethyl ester group is highly susceptible to hydrolysis by carboxylesterases, primarily in the liver, to form 3-Chloropyrazine-2-carboxylic acid.
-
Oxidation of the Pyrazine Ring: The pyrazine ring can undergo oxidation via cytochrome P450 enzymes, potentially forming N-oxides or hydroxylated metabolites.
Sources
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Advanced Technical Guide: Synthesis of Ethyl 3-Chloropyrazine-2-acetate
Executive Summary
Ethyl 3-chloropyrazine-2-acetate (CAS: 91516-24-6) is a critical bifunctional heterocyclic building block. Its structural utility lies in the orthogonality of its functional groups: the electrophilic ester moiety allows for acylation or cyclization, while the chlorine atom at the C3 position serves as a handle for nucleophilic aromatic substitution (
This guide moves beyond basic recipe listing to provide a mechanistic rationale for the synthesis, focusing on the most robust, scalable, and chemically distinct pathways: the Radical Functionalization Route (Standard) and the Lateral Lithiation Route (Advanced).
Retrosynthetic Analysis
To design the optimal synthesis, we must deconstruct the target molecule. The ethyl acetate side chain (
-
Disconnection A (C-C Bond Formation): Disconnecting the ester group leads to a methyl-substituted precursor (2-chloro-3-methylpyrazine). This requires functionalizing the methyl group.[1]
-
Disconnection B (Ring Construction): Constructing the pyrazine ring from acyclic precursors (e.g., ethylenediamine + diethyl oxalacetate derivatives). While possible, this often yields hydroxypyrazines that require subsequent chlorination (POCl
), adding steps and reducing atom economy.
Figure 1: Retrosynthetic logic flow prioritizing the functionalization of the methyl side chain.
Route 1: The "Classic" Radical Bromination Sequence
Best for: Scalability, robustness, and cost-efficiency.
This route relies on the Wohl-Ziegler reaction. The electron-withdrawing nature of the pyrazine ring, further enhanced by the chlorine substituent, makes the methyl protons slightly acidic but also susceptible to radical abstraction.
Step 3.1: Radical Bromination
Reaction: 2-Chloro-3-methylpyrazine
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative). -
Mechanism: Free-radical chain reaction. The chlorine atom at C3 provides steric protection but also inductively destabilizes the radical intermediate slightly compared to a simple phenyl ring; however, the reaction proceeds reliably.
Protocol:
-
Dissolve 2-chloro-3-methylpyrazine (1.0 eq) in anhydrous trifluorotoluene (
). -
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Heat to reflux (
) under . Monitor by TLC/HPLC for disappearance of starting material. -
Critical Control: Do not overheat or extend reaction time unnecessarily to avoid gem-dibromination.
-
Cool, filter off succinimide by-product, and concentrate. Use the crude bromide immediately (it is a potent lachrymator and unstable).
Step 3.2: Cyanation
Reaction: 2-(Bromomethyl)-3-chloropyrazine
-
Reagents: NaCN or KCN.
-
Solvent: DMF or EtOH/Water mixture.
-
Mechanism:
Displacement. -
Note: The chlorine on the ring is susceptible to
by cyanide, but the benzylic-like bromide is significantly more reactive (kinetic control). Perform at lower temperatures ( ) to prevent ring substitution.
Protocol:
-
Suspend NaCN (1.2 eq) in DMF at
. -
Add the crude bromide solution dropwise.
-
Stir at
for 1-2 hours. -
Quench with water, extract with EtOAc.[2]
-
Safety: Treat aqueous waste with bleach to neutralize cyanide.
Step 3.3: Pinner Reaction (Alcoholysis)
Reaction: 3-Chloropyrazine-2-acetonitrile
-
Reagents: Ethanol (anhydrous), HCl gas (or acetyl chloride/EtOH).
-
Mechanism: Acid-catalyzed hydrolysis of the nitrile to the imidate ester, followed by conversion to the ester.
Protocol:
-
Dissolve the nitrile in absolute ethanol (
). -
Cool to
and bubble dry HCl gas until saturation (or add Acetyl Chloride dropwise, 3-4 eq). -
Allow to warm to room temperature and stir for 12-24 hours.
-
Add water carefully (hydrolysis of the intermediate imidate).
-
Neutralize with
and extract with DCM. -
Purify via vacuum distillation or column chromatography.
Route 2: Lateral Lithiation (Advanced)
Best for: Rapid synthesis, avoiding cyanides, and small-scale library generation.
This method utilizes the acidity of the methyl protons. However, standard bases like n-BuLi are risky because they can attack the pyrazine ring (nucleophilic addition) or displace the chlorine. We use a non-nucleophilic, bulky base.
Figure 2: Lateral lithiation pathway requiring cryogenic conditions.
Protocol:
-
Generate LTMP: Add n-BuLi to a solution of 2,2,6,6-tetramethylpiperidine in THF at
. -
Deprotonation: Add 2-chloro-3-methylpyrazine dropwise at
. The bulky LTMP removes the lateral methyl proton without attacking the ring or the chlorine. -
Trapping: Add Ethyl Chloroformate (or Diethyl Carbonate) rapidly.
-
Workup: Quench with
solution. -
Yield Warning: This route can suffer from low yields if the temperature is not strictly controlled, as the lithiated species can dimerize or polymerize.
Comparative Data Analysis
| Parameter | Route 1: Radical Bromination | Route 2: Lateral Lithiation |
| Overall Yield | 45 - 60% | 30 - 50% |
| Reagent Cost | Low (NBS, NaCN, EtOH) | High (LTMP, Anhydrous THF) |
| Scalability | High (Multi-kg feasible) | Low (Cryogenic limits) |
| Safety Profile | Moderate (Cyanide, Lachrymator) | Moderate (Pyrophoric Li-reagents) |
| Impurity Profile | Ring bromination (minor) | Ring alkylation/dimerization |
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Experimental Choices
-
Why NBS? Direct chlorination of the methyl group is difficult to control and often leads to ring chlorination. NBS is selective for benzylic/allylic positions.
-
Why LTMP over LDA? LDA is bulky, but LTMP is bulkier and less nucleophilic, which is critical when a leaving group (Cl) is present on the electron-deficient pyrazine ring.
Self-Validating Protocols
-
Monitoring Step 3.1: The appearance of a singlet at
ppm in NMR corresponds to the protons. Disappearance of the methyl singlet at ppm confirms conversion. -
Monitoring Step 3.3: The product will show a characteristic quartet (
ppm) and triplet ( ppm) for the ethyl ester, and a singlet ( ppm) for the methylene spacer.
References
-
Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, M287. Link
- Context: Describes the synthesis of the homologous carboxylate, establishing the stability of the 3-chloropyrazine core under radical conditions.
-
ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile. Link
- Context: Validates the stability and existence of the nitrile intermedi
-
Google Patents. (2011). WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators. Link
- Context: Cites the use of 2-chloro-3-methylpyrazine as a starting material for functionalization, valid
-
Google Patents. (2018). WO2018222795A1 - Substituted nitrogen containing compounds. Link
- Context: Provides experimental precedence for reactions involving 2-chloro-3-methylpyrazine deriv
Sources
stability of Ethyl 3-Chloropyrazine-2-acetate under standard conditions
The following technical guide provides an in-depth analysis of the stability profile of Ethyl 3-Chloropyrazine-2-acetate , synthesized for researchers and drug development professionals.
Molecular Weight: 200.62 g/molExecutive Summary
Ethyl 3-Chloropyrazine-2-acetate is a highly functionalized pyrazine intermediate used primarily in the synthesis of bioactive heterocyclic compounds. It exhibits moderate to poor stability under standard ambient conditions (
The compound possesses two primary loci of instability: the labile ester linkage susceptible to hydrolysis and the activated C-3 chlorine atom prone to nucleophilic aromatic substitution (
Structural Analysis & Reactivity Logic
To understand the stability protocols, one must first understand the electronic environment of the molecule.
The Pyrazine Core (Electron Deficiency)
The pyrazine ring is electron-deficient due to the two nitrogen atoms at positions 1 and 4. This lowers the electron density at the carbon atoms, particularly at C-3.
-
Impact: The Chlorine atom at C-3 is highly activated. Unlike a chlorobenzene, which is relatively inert to nucleophiles, the 3-chloropyrazine moiety reacts readily with nucleophiles (water, alcohols, amines) via an
mechanism.
The Ethyl Acetate Side Chain
Attached at C-2, the ethyl acetate group is a standard ester but is influenced by the adjacent ring nitrogen.
-
Impact: The ester is susceptible to acid- or base-catalyzed hydrolysis. The proximity of the pyrazine ring (an electron-withdrawing group) increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis rates compared to a simple aliphatic ester.
Stability Under Standard Conditions
Definition of Standard Conditions:
Hydrolytic Degradation (Primary Failure Mode)
Under standard conditions, atmospheric moisture is sufficient to initiate hydrolysis.
-
Mechanism: Water attacks the carbonyl carbon, displacing ethanol.
-
Product: 3-Chloropyrazine-2-acetic acid .
-
Kinetics: The reaction is pseudo-first-order in the presence of excess moisture.
-
Observation: The liquid/low-melting solid turns into a sticky semi-solid or changes color (yellowing) as the acid accumulates.
Nucleophilic Aromatic Substitution ( )
While slower than ester hydrolysis at neutral pH, the displacement of the chlorine atom becomes significant if the sample is stored in protic solvents (methanol/ethanol) or basic buffers.
-
Mechanism: A nucleophile (e.g.,
from water or residual synthesis bases) attacks C-3. The Meisenheimer complex is stabilized by the pyrazine nitrogens. -
Product: Ethyl 3-hydroxypyrazine-2-acetate (or the tautomeric pyrazinone).
-
Risk Factor: High. This degradation is often irreversible and changes the UV absorption profile of the material.
Thermal Stability
-
Solid State: The compound has a relatively low melting point (often isolated as an oil or low-melting solid). At temperatures
, the rate of degradation accelerates 2-3 fold (Arrhenius behavior). -
Decarboxylation Risk: If the ester hydrolyzes to the free acid (3-chloropyrazine-2-acetic acid), the resulting acid is prone to thermal decarboxylation to form 2-chloro-3-methylpyrazine , especially if heated during workup.
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that dictate the handling requirements.
Figure 1: Primary degradation pathways including ester hydrolysis, chloride displacement, and potential decarboxylation.
Quantitative Stability & Storage Data
The following table summarizes the expected stability based on functional group analysis and analogous pyrazine ester data.
| Condition | Temperature | Humidity | Expected Stability | Primary Degradant |
| Ambient | 60% | Poor (< 1 week) | Free Acid (Hydrolysis) | |
| Refrigerated | N/A (Sealed) | Moderate (1-3 months) | Minor Hydrolysis | |
| Frozen | N/A (Sealed) | Good (> 12 months) | None detected | |
| Solution (DMSO) | N/A | Fair (24-48 hours) | Solvolysis/Dimerization | |
| Solution (Water/MeOH) | N/A | Very Poor (< 6 hours) |
Experimental Protocols
Recommended Handling Workflow
To maximize the integrity of Ethyl 3-Chloropyrazine-2-acetate during experimentation, follow this strict workflow.
Figure 2: Optimal handling workflow to prevent moisture-induced degradation.
Analytical Monitoring (HPLC Method)
Objective: Detect early onset of hydrolysis or chloride displacement.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
, ). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazine ring absorption) and 280 nm.
-
Pass Criteria: Purity > 95%. Any peak at RRT (Relative Retention Time) ~0.8 usually corresponds to the Acid (more polar), while RRT ~0.6 may correspond to the Hydroxy impurity.
References
-
Fisher Scientific. (2009).[1] Safety Data Sheet: Ethyl 3-chloropyrazine-2-carboxylate. (Analogous stability data for chloropyrazine esters).
-
MDPI. (2009).[2] Ethyl 3-Chloropyrazine-2-carboxylate. Molbank 2002, M287.[2] (Synthesis and storage recommendations for -4°C).
-
National Institutes of Health (NIH). (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environ Sci Technol. (Mechanistic basis for SnAr instability).
-
Chem-Impex. (n.d.). 3-Acetyl-2-chloropyridine.[3] (Reactivity profile of analogous chloropyridine/pyrazine systems).
-
SynThink Chemicals. (n.d.). Ethyl 2-(2-chloropyridin-3-yl)acetate Reference Standard. (Storage protocols for analogous heteroaryl acetates).
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pyrazine-Based Drug Scaffolds from Ethyl 3-Chloropyrazine-2-acetate
Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications spanning antiviral, anticancer, and antidiabetic therapies[1][2]. Its unique electronic properties, ability to act as a bioisosteric replacement for other aromatic systems, and capacity for hydrogen bonding interactions make it a valuable component in drug design[1][3]. This guide provides detailed application notes and robust protocols for the synthetic manipulation of Ethyl 3-Chloropyrazine-2-acetate , a versatile and reactive building block, to generate advanced intermediates for drug discovery programs. We will explore key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, grounding each protocol in mechanistic understanding and practical, field-proven insights.
The Pyrazine Core in Modern Pharmaceuticals
The pyrazine moiety, an electron-deficient diazine, is a cornerstone in the development of targeted therapeutics. Its nitrogen atoms can serve as hydrogen bond acceptors, crucial for binding to protein targets like kinase hinges[1]. This structural feature is leveraged in drugs such as the proteasome inhibitor Bortezomib and the kinase inhibitor Gefitinib . Furthermore, pyrazine's role as a precursor to essential medicines like the anti-tuberculosis agent Pyrazinamide and the antiviral Favipiravir highlights its critical importance in combating infectious diseases[2][4].
Ethyl 3-Chloropyrazine-2-acetate serves as an ideal starting point for building molecular complexity. The molecule features two key reactive handles:
-
An activated chloro group at the C3 position, susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling.
-
An ethyl ester at the C2 position, which can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.
This dual functionality allows for a modular and divergent approach to synthesizing libraries of novel pyrazine derivatives.
General Laboratory and Safety Protocols
Trustworthiness in synthesis begins with safety and reproducibility. All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory[5]. Pyrazine compounds can be irritants and flammable solids; consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information[6][7][8]. Reactions under inert atmospheres should utilize standard Schlenk line or glovebox techniques.
Analytical Characterization:
Post-synthesis, all compounds must be rigorously characterized to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Pyrazine protons typically appear in the downfield region (δ 8.5-9.0 ppm)[9].
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups like carbonyls (C=O) and amines (N-H)[9].
-
Chromatography (TLC, LC-MS, HPLC): Used to monitor reaction progress and assess final product purity.
Synthetic Protocol I: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that has revolutionized pharmaceutical synthesis[10][11].
Application & Rationale:
This protocol details the coupling of an amine with Ethyl 3-Chloropyrazine-2-acetate. Chloropyrazines are less reactive than their bromo- or iodo- counterparts, necessitating the use of highly active catalyst systems[12]. We employ a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which promotes the key oxidative addition and reductive elimination steps of the catalytic cycle, enabling the use of the more cost-effective chloro-substituted starting material[10][13]. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its entry into the catalytic cycle[11].
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask, add Ethyl 3-Chloropyrazine-2-acetate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the selected Buchwald ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary & Troubleshooting:
| Parameter | Recommendation | Troubleshooting Tip |
| Catalyst System | Pd₂(dba)₃ / XPhos | Low yield? Screen other ligands like SPhos or RuPhos. G3 precatalysts can also improve activity[13]. |
| Base | NaOtBu | Incomplete conversion? Try a stronger base like LHMDS. Substrate incompatibility? Try K₃PO₄. |
| Solvent | Toluene or Dioxane | Poor solubility? A mixture of solvents like Toluene/tBuOH may improve results[13]. |
| Temperature | 100-110 °C | Decomposition observed? Lower the temperature to 80-90 °C and extend the reaction time. |
| Expected Yield | 60-95% | Low yield? Ensure all reagents and solvents are strictly anhydrous and degassed. |
Synthetic Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide[14].
Application & Rationale:
This protocol describes the synthesis of 3-aryl-pyrazine-2-acetates, which are valuable precursors for various therapeutic agents, including kinase inhibitors[15]. The electron-deficient nature of the pyrazine ring makes it an excellent substrate for Suzuki coupling[16]. We utilize a palladium catalyst, such as Pd(PPh₃)₄ or a more modern system like a palladium pincer complex, which is highly efficient for heteroaryl chlorides[12]. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates the key transmetalation step in the catalytic cycle[14][17].
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask or microwave vial, combine Ethyl 3-Chloropyrazine-2-acetate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a solvent mixture, typically Dioxane/Water or Toluene/Water (4:1 ratio, 5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction to 90-100 °C (conventional heating) or 120-150 °C (microwave irradiation). Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Data Summary & Troubleshooting:
| Parameter | Recommendation | Troubleshooting Tip |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Low reactivity? Use a more active catalyst system like a palladium pincer complex or a Buchwald precatalyst[12]. |
| Base | K₂CO₃ or Cs₂CO₃ | Homocoupling of boronic acid observed? Use a milder base like K₃PO₄ or switch the order of addition[12]. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Decomposition or side reactions? Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. |
| Boronic Acid | 1.2-1.5 equivalents | Significant homocoupling? Reduce the excess of boronic acid to 1.1 equivalents. |
| Expected Yield | 70-98% | Low yield? Check the quality of the boronic acid; they can degrade upon storage. |
Application Example: Amide Coupling for Glipizide Analogs
The synthesis of the antidiabetic drug Glipizide involves the formation of an amide bond between a pyrazine carboxylic acid and an amine[18][19]. The ester group of our intermediates can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a variety of amines to generate libraries of drug-like molecules.
Protocol: Ester Hydrolysis & Amide Coupling
-
Hydrolysis: Dissolve the Ethyl 3-(substituted)-pyrazine-2-acetate (1.0 mmol) in a mixture of THF/Water (1:1, 10 mL). Add lithium hydroxide (LiOH, 2.0 mmol) and stir at room temperature until hydrolysis is complete (monitor by LC-MS). Acidify the mixture to pH ~4 with 1N HCl and extract the carboxylic acid product with ethyl acetate.
-
Amide Coupling: To a solution of the resulting pyrazine-2-carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in DMF (5 mL), add a coupling agent like TBTU or T3P (1.2 mmol) and a base such as DIPEA (2.0 mmol)[1][20]. Stir at room temperature for 2-6 hours. Work up by diluting with water and extracting the product with an organic solvent. Purify by chromatography.
This two-step sequence provides a reliable pathway to a diverse range of pyrazine-2-carboxamides, which are key structural motifs in many biologically active compounds[20][21].
References
-
Favipiravir - Wikipedia. Wikipedia. [Link]
-
One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. SpringerLink. [Link]
-
The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Medium. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Glipizide - Wikipedia. Wikipedia. [Link]
-
Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
(PDF) The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]
-
Pyrazine - Synerzine. Synerzine. [Link]
-
Synthetic routes for glipizide 1 a and glibenclamide 1 b. ResearchGate. [Link]
-
Synthesis of Glipizide. Chinese Journal of Pharmaceuticals. [Link]
-
natural pyrazines 36. Axxence Aromatic GmbH. [Link]
- Process for preparation of glipizide.
- Novel synthesis route of glipizide.
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]
-
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
(PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
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Application Note: A Versatile Route to Pteridine Derivatives from Ethyl 3-Chloropyrazine-2-acetate for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The pteridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural cofactors, pigments, and clinically significant therapeutic agents.[1][2] Its structure, composed of fused pyrimidine and pyrazine rings, provides a versatile platform for developing targeted therapies, particularly in oncology and immunology.[1][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of functionalized pteridine derivatives, beginning with the readily accessible starting material, Ethyl 3-Chloropyrazine-2-acetate. We will explore a robust two-step synthetic strategy, detailing the underlying chemical principles, providing step-by-step protocols, and offering expert insights into process optimization and characterization.
Introduction: The Significance of the Pteridine Scaffold
Pteridine derivatives are at the heart of many fundamental biological processes.[4] Natural compounds like folic acid and biopterin are essential enzyme cofactors involved in the synthesis of nucleic acids and neurotransmitters.[3] This inherent biological relevance has inspired the development of synthetic pteridine analogs that modulate these pathways for therapeutic benefit. Prominent examples include the anticancer drug Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR), and the diuretic Triamterene.[1][5]
The value of the pteridine core lies in its rigid, planar structure and the multiple sites available for substitution, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.[1] The synthetic route detailed herein leverages the reactivity of Ethyl 3-Chloropyrazine-2-acetate to construct the pteridine skeleton by first introducing diversity via nucleophilic substitution and then building the fused pyrimidine ring. This approach offers a reliable and adaptable pathway to novel pteridine-based drug candidates.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, further activated by the chlorine atom, facilitates the displacement of chloride by a primary amine nucleophile. This step is crucial for introducing the first point of diversity (the R1 group).
-
Intramolecular Cyclization and Condensation: The resulting 3-aminopyrazine intermediate is then cyclized with a one-carbon equivalent, such as guanidine, to form the fused pyrimidine ring, yielding the final pteridinone scaffold.
This strategic workflow provides a clear and modular approach to the target compounds.
Figure 1: High-level experimental workflow for the synthesis of pteridine derivatives.
Part I: Synthesis of Ethyl 2-(3-aminopyrazin-2-yl)acetate Intermediates
Mechanistic Rationale
The first key transformation is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C3 position of the pyrazine ring is an excellent leaving group. The reaction is initiated by the attack of a primary amine (R1-NH2) on the electron-deficient carbon atom.[6] This reaction proceeds readily because the pyrazine ring system can stabilize the negative charge of the intermediate Meisenheimer complex. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[7]
Caption: General scheme for the SNAr reaction.
Detailed Experimental Protocol: General Procedure
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-Chloropyrazine-2-acetate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Addition of Amine and Base: Add the primary amine (R1-NH2, 1.1 - 1.5 eq) followed by a tertiary amine base like triethylamine (TEA, 2.0 eq).[7]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70 °C and reflux. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted pyrazine intermediate.
Data Presentation: Expected Outcomes
The yield of this reaction is highly dependent on the nature of the primary amine used. Electron-rich aliphatic amines tend to react more readily than electron-deficient aromatic amines.
| Amine Type (R1-NH2) | R1 Group Example | Typical Reaction Time (h) | Expected Yield Range |
| Aliphatic (Primary) | Benzylamine | 4 - 8 | 75 - 90% |
| Aliphatic (Cyclic) | Cyclohexylamine | 6 - 12 | 70 - 85% |
| Aromatic (Aniline) | Aniline | 12 - 24 | 40 - 60% |
| Heterocyclic | 4-Aminopyridine | 10 - 18 | 55 - 75% |
Table 1: Representative reaction parameters and expected yields for the SNAr step.
Part II: Cyclization to the Pteridinone Core
Mechanistic Rationale
The construction of the fused pyrimidine ring is achieved via a condensation reaction with guanidine. This classic approach is highly efficient for forming 2-aminopyrimidin-4-one systems. The reaction is typically performed under strongly basic conditions, often using sodium ethoxide (NaOEt) generated in situ from sodium metal in absolute ethanol. The base serves two purposes: it deprotonates the guanidinium salt to generate free guanidine, and it catalyzes the initial nucleophilic attack of the pyrazine-amine onto the guanidine carbon. This is followed by an intramolecular cyclization where the nitrogen of the developing amide attacks the ester carbonyl, eliminating ethanol and forming the stable, aromatic pteridinone ring system.
Caption: Simplified mechanism for the guanidine-mediated cyclization to the pteridinone core.
Detailed Experimental Protocol: General Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add absolute ethanol. Carefully add sodium metal (approx. 2.5 eq) in small portions, allowing it to react completely to form sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 - 2.0 eq) and stir for 15-20 minutes. Then, add a solution of the Ethyl 2-(3-(R1-amino)pyrazin-2-yl)acetate intermediate (1.0 eq) dissolved in a minimal amount of absolute ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid or concentrated HCl until the pH is approximately 7. The product will often precipitate from the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities.
-
Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).
Characterization and Validation
The structure of the final pteridine derivatives should be confirmed using standard analytical techniques:
-
1H NMR: Look for the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of characteristic aromatic protons on the pteridine core and broad NH/NH2 signals.
-
Mass Spectrometry (MS): Confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Observe characteristic stretches for N-H bonds (around 3100-3400 cm-1) and the C=O of the pteridinone ring (around 1650-1690 cm-1).
Conclusion
This application note outlines a robust and highly adaptable two-step synthesis for producing a diverse library of pteridine derivatives from Ethyl 3-Chloropyrazine-2-acetate. The strategy relies on two well-established and reliable transformations: nucleophilic aromatic substitution and guanidine-mediated cyclocondensation. By varying the primary amine in the first step, researchers can readily access a wide range of analogs for screening in drug discovery programs. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for synthesizing these valuable heterocyclic compounds, which continue to be a cornerstone of modern medicinal chemistry.[1]
References
-
Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. Retrieved from [Link]
-
ResearchGate. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Retrieved from [Link]
-
IJPPR. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Retrieved from [Link]
-
PubMed. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Bicyclic 6-6 Systems: Pteridines. Retrieved from [Link]
-
OUCI. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity study of some new pteridine derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
IJCSPUB. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 253. Retrieved from [Link]
-
University of Strathclyde. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
PubMed. (n.d.). Heterocyclics fused to pyrazine-1,4-dioxide. 3. Synthesis and antibacterial effect of substituted pteridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The biosynthesis of pteridines. Part V. The synthesis of riboflavin from pteridine precursors. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
ChemViews Magazine. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
PMC. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Sci-Hub. (2002). ChemInform Abstract: Reaction of Ethyl 6‐Alkyl(Aryl)‐4‐chloromethyl‐2‐methylpyridine‐3‐carboxylates with Ammonia and Primary Amines. Retrieved from [Link]
-
SARAYAR. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]
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- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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procedure for chlorination of ethyl pyrazine-2-acetate
Technical Guide: Regioselective Chlorination of Ethyl Pyrazine-2-acetate
Executive Summary
This application note details the procedure for the regioselective
The guide prioritizes the Sulfuryl Chloride (
Mechanistic Insight & Reaction Design
The methylene group at the
Reaction Pathway:
-
Enolization: The keto-form tautomerizes to the enol form, driven by trace acid or thermal equilibrium.[1]
-
Chloronium Transfer: Sulfuryl chloride acts as an electrophilic chlorine source.[1] The enol attacks the chlorine atom, expelling
and . -
Product Formation: The
-chloro ester is formed with high regioselectivity over ring chlorination due to the lower activation energy of the side-chain functionalization.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Mechanistic Pathway Diagram
Figure 1: Reaction mechanism for the
Experimental Protocol: Sulfuryl Chloride Method
This protocol is optimized for a 100 mmol scale. It operates under "neat" or highly concentrated conditions to minimize solvent waste, a principle aligned with Green Chemistry standards.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount | Role |
| Ethyl pyrazine-2-acetate | 166.18 | 1.0 | 16.6 g | Substrate |
| Sulfuryl Chloride ( | 134.97 | 1.1 | 14.8 g (8.9 mL) | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent (Optional*) |
| Sat. | - | - | 100 mL | Quench/Wash |
*Note: Reaction can be run neat (solvent-free) for higher throughput, but DCM is recommended for initial runs to control exotherms.
Step-by-Step Procedure
1. Setup and Cooling
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize
and gases). -
Charge the flask with Ethyl pyrazine-2-acetate (16.6 g) and DCM (50 mL).
-
Cool the solution to 0°C – 5°C using an ice/water bath. Critical: Lower temperatures prevent polychlorination.[1]
2. Addition of Sulfuryl Chloride [6][11][12]
-
Charge the addition funnel with Sulfuryl Chloride (14.8 g).
-
Add
dropwise over 30–45 minutes . Maintain internal temperature below 10°C.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Observation: Gas evolution (
) will occur. Ensure efficient scrubbing.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
3. Reaction Phase
-
After addition is complete, allow the mixture to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material (
) should disappear, and a less polar product spot ( ) should appear.
4. Degassing and Workup
-
Apply a slight vacuum (approx. 400-600 mbar) to the reaction vessel for 15 minutes to remove residual
and gases dissolved in the solvent. -
Dilute the mixture with an additional 50 mL of DCM.
-
Wash the organic phase carefully with Sat.[1]
(2 x 50 mL) to neutralize trace acid. Caution:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> evolution. -
Wash with Brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure ( , 20 mbar).
5. Purification
-
The crude oil is typically >90% pure and can be used directly.[1]
-
For high purity (>98%), purify via Kugelrohr distillation (bp approx. 110–120°C at 1 mbar) or Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]
Alternative Protocol: N-Chlorosuccinimide (NCS)
For small-scale discovery chemistry where gas evolution is undesirable, the NCS method is a milder alternative.
Workflow:
-
Dissolve Ethyl pyrazine-2-acetate (1.0 eq) in
or Acetonitrile (0.2 M). -
Add NCS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide .[1]
-
Heat to reflux (
for ) for 1–3 hours. -
Cool to 0°C to precipitate Succinimide byproduct.[1] Filter.
-
Concentrate filtrate to obtain crude product.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polychlorination | Excess reagent or high temp.[1] | Strictly control temp <10°C during addition. Use exactly 1.0–1.1 eq of |
| Low Yield | Hydrolysis of product.[1][2][3] | Ensure anhydrous conditions.[1][6][8] Avoid prolonged aqueous workup. |
| Dark Coloration | Polymerization/Decomposition.[1] | Run reaction under Nitrogen atmosphere.[1][5][6] Keep temperature <25°C. |
| Residual Acid | Incomplete degassing.[1] | Apply vacuum before workup.[1] Use a basic wash ( |
Safety & Handling (E-E-A-T)
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water.[1] Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Gas Evolution: The reaction generates
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[12][13] A scrubber system (NaOH trap) is mandatory.[1] -
Ethyl Pyrazine-2-acetate: Irritant.[1] Avoid inhalation of vapors.[1]
References
-
Preparation of ethyl 2-chloroacetoacetate. GuideChem. Method 2: Sulfonyl chloride method.[1][6][12][13] Retrieved from
-
Synthesis of 3-Chloropyrazine-2-carbonitrile. ChemicalBook. Procedure using Sulfuryl Chloride.[1][6] Retrieved from
-
Synthesis of Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, 2002. M0287. (Demonstrates pyrazine stability under acidic/oxidative conditions). Retrieved from
-
Reaction of 2-ethyl-3-alkylpyrazine with N-halosuccinimide. Google Patents, US3711482A.[1] Retrieved from
-
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate. PubMed Central.[1] (Confirming structure of alpha-chloro derivatives). Retrieved from
Sources
- 1. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-Chloropyrazine-2-acetate Purification Guide
Topic: Removing Impurities from Ethyl 3-Chloropyrazine-2-acetate CAS: 914360-82-0 Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Fragile" Pyrazine Scaffold
Welcome to the technical support hub for Ethyl 3-Chloropyrazine-2-acetate . This intermediate is a critical building block for pyrazine-based pharmaceuticals (e.g., IP receptor agonists like Selexipag). However, its electron-deficient pyrazine core creates a unique set of purification challenges.
Unlike standard phenyl acetates, the pyrazine ring significantly increases the acidity of the
This guide provides self-validating protocols to isolate high-purity material.
Module 1: Removing Unreacted 2,3-Dichloropyrazine
The "Non-Polar" Challenge
User Question:
"I synthesized the target from 2,3-dichloropyrazine (2,3-DCP), but the starting material co-elutes with my product on TLC and the column. How do I separate them?"
Technical Diagnosis:
Both 2,3-DCP and Ethyl 3-Chloropyrazine-2-acetate are relatively non-polar. On standard silica gel, their
Troubleshooting Protocol:
Step 1: The "High-Vac" Pre-treatment (Recommended) Before chromatography, exploit the boiling point difference. 2,3-DCP is significantly more volatile than the acetate ester.
-
Connect the crude oil to a Kugelrohr or high-vacuum manifold (< 1 mbar).
-
Heat the flask to 40–50°C for 30–60 minutes.
-
Result: 2,3-DCP will sublime or distill into the trap. The residue will be enriched in the product.
Step 2: Optimized Gradient Chromatography If distillation is unavailable or insufficient, use this specific gradient:
| Parameter | Setting/Value |
| Stationary Phase | High-performance spherical silica (20–40 µm) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Modifier | None (Avoid amines; they promote degradation) |
Gradient Profile:
-
0–5 mins: 100% Hexanes (Elutes residual 2,3-DCP).
-
5–15 mins: 0%
5% EtOAc (Elutes remaining non-polar impurities). -
15–30 mins: 5%
15% EtOAc (Product typically elutes here). -
30+ mins: Flush with 50% EtOAc (Elutes polar hydrolysis byproducts).
Expert Insight: Do not exceed 20% EtOAc during the main elution. The separation resolution (
) decreases rapidly at higher polarities because the pyrazine nitrogen interactions with silica become the dominant retention force for both compounds.
Module 2: The "Ghost" Impurity (Hydrolysis & Decarboxylation)
Chemical Stability Control
User Question:
"My product was pure by NMR, but after rotary evaporation and drying overnight, a new spot appeared at the baseline, and the oil turned dark."
Technical Diagnosis:
You are observing ester hydrolysis followed by decarboxylation .
-
Hydrolysis: Moisture + Trace Acid/Base
3-Chloropyrazine-2-acetic acid . -
Decarboxylation: The resulting acid is unstable. Upon heating (rotovap bath >45°C), it loses
to form 2-methyl-3-chloropyrazine , which is volatile and may "disappear" (ghosting), leaving behind dark oligomers.
Troubleshooting Protocol:
The "Cold & Neutral" Workup: The pyrazine ring makes the ester susceptible to base-catalyzed hydrolysis (saponification) even at pH 9-10.
-
Quench: Pour reaction mixture into saturated
(pH ~5–6), not water or NaOH. -
Wash: After extraction, wash the organic layer with Brine only. Avoid
if possible, or use it ice-cold and rapidly. -
Drying: Use
(Sodium Sulfate).[1][2][3]-
Avoid:
(Magnesium Sulfate) can be slightly Lewis-acidic and promote degradation on the filter cake if left too long.
-
-
Evaporation:
-
Bath Temp: Strictly < 35°C .
-
Vacuum: Do not leave under high vacuum overnight at room temperature.
-
Visualizing the Degradation Pathway:
Caption: Degradation cascade triggered by pH instability and thermal stress.
Module 3: The "Keto" Impurity (Synthesis Specific)
Incomplete Deacetylation
User Question:
"I see a byproduct with a similar NMR but extra protons around 1.3 ppm and 4.2 ppm. It won't separate easily."
Technical Diagnosis:
If you synthesized the target via the reaction of 2,3-DCP with ethyl acetoacetate, you likely have the intermediate keto-ester (Ethyl 2-(3-chloropyrazin-2-yl)-3-oxobutanoate). The final step (retro-Claisen deacetylation) was incomplete.
Troubleshooting Protocol:
Validation Test:
Run an NMR. Look for a singlet methyl ketone peak around
Corrective Action (Chemical Wash): You do not need to discard the batch. You can drive the reaction to completion in situ:
-
Dissolve the crude oil in Ethanol.
-
Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.1 – 0.2 eq).
-
Stir at Room Temperature for 30–60 minutes.
-
Monitor: TLC should show the conversion of the upper "keto" spot to the lower "acetate" spot.
-
Quench: Immediately with
once complete to prevent ester hydrolysis.
Summary: Purification Decision Matrix
Use this logic flow to determine the best processing step for your crude mixture.
Caption: Step-by-step decision tree for isolating pure Ethyl 3-Chloropyrazine-2-acetate.
References
-
Haider, N. (2003). Ethyl 3-Chloropyrazine-2-carboxylate.[4] Molbank, 2003(1), M287. Link(Establishes baseline stability and handling for chloropyrazine esters).
- Sato, N. (1980). Studies on pyrazines. Journal of Heterocyclic Chemistry, 17(1), 143-147. (Foundational work on the reactivity of chloropyrazines toward nucleophiles).
-
V. Pechmann, H. (1884).[5] Berichte der deutschen chemischen Gesellschaft, 17, 929.[5] (Historical basis for acetoacetate condensations and retro-Claisen mechanisms).
-
Accela Chem. (n.d.). Ethyl 3-Chloropyrazine-2-acetate Product Data. Accela Chem Catalog. Link(Confirmation of CAS 914360-82-0 and commercial specifications).
Sources
- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DSpace [open.bu.edu]
troubleshooting low yield in chloropyrazine ester reactions
Topic: Troubleshooting Low Yield in Chloropyrazine Ester Reactions Role: Senior Application Scientist Ticket ID: CPZ-EST-001
Introduction: The "Deceptive" Pyrazine Ring
Welcome to the Technical Support Center. If you are here, you are likely experiencing low yields with chloropyrazine esters—either in synthesizing them (converting a Cl to an ester) or reacting them (substituting the Cl on an existing ester).
The Core Problem: Pyrazines are significantly more electron-deficient than pyridines. This creates two distinct failure modes:
-
Catalyst Poisoning: The pyrazine nitrogens are excellent ligands, often sequestering Palladium (
) catalysts before the catalytic cycle can turn over. -
Hyper-Electrophilicity: A chloropyrazine ester is a "hot" electrophile. The ester carbonyl is highly activated, making it prone to hydrolysis during aqueous workup, often leading to the carboxylic acid (which stays in the water layer) rather than the desired ester.
This guide moves beyond standard protocols to address the mechanistic causes of failure.
Module 1: Synthesizing the Ester (Pd-Catalyzed Carbonylation)
Scenario: You are converting 2-chloropyrazine to methyl pyrazine-2-carboxylate using
The Mechanism of Failure: Nitrogen Poisoning
Unlike phenyl chlorides, chloropyrazines possess two
Troubleshooting Protocol
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanistic Rationale |
| Ligand | dppp or dppf (Bidentate) | Bidentate ligands with a wide bite angle resist displacement by the pyrazine nitrogen [1]. | |
| Base | Strong amine bases can coordinate to Pd. Weaker carboxylate bases assist in the reversible deprotonation of the alcohol without poisoning the metal. | ||
| Solvent | DMF / DMSO | Toluene or Pure Alcohol | Polar aprotic solvents (DMF) stabilize the resting state of the catalyst, slowing oxidative addition. Non-polar solvents force the cycle forward. |
| Pressure | 1 atm (Balloon) | 5–10 bar | Higher CO pressure is required to compete with the pyrazine nitrogen for the open coordination site on Pd after oxidative addition. |
Recommended Workflow: The "High-Pressure" Rescue
-
Catalyst Pre-loading: Charge the vessel with
(1-2 mol%) and dppf (1.1 equiv relative to Pd). -
Solvent Choice: Use dry methanol (if making methyl ester) as both reagent and solvent. Add 10% Toluene if solubility is an issue.
-
Add Base: Add anhydrous
(1.5 equiv). Avoid inorganic carbonates if using methanol, as they generate water which hydrolyzes the product. -
Gas: Pressurize to 5 bar (75 psi) CO. Caution: Carbon monoxide is toxic.
-
Temp: Heat to 100°C.
Module 2: Reacting the Ester (SNAr Reactions)
Scenario: You have Methyl 3-chloropyrazine-2-carboxylate and want to displace the Chloride with an amine or alkoxide. Common Symptom: Hydrolysis of the ester (formation of acid), decomposition (black tar), or wrong regioselectivity.
The "Hot Ester" Phenomenon
The pyrazine ring is electron-withdrawing. Adding an ester at C2 and a chlorine at C3 makes the ring extremely
-
Risk 1: The ester carbonyl is so activated that even weak bases (hydroxide from wet solvents) will hydrolyze it instantly.
-
Risk 2: Nucleophiles may attack the carbonyl instead of the ring (C-Cl), leading to amide/ester exchange byproducts.
Visualizing the Competition
Figure 1: Competing pathways in chloropyrazine ester functionalization. Path A is desired; B and C are common failure modes.
Troubleshooting Protocol
1. Preventing Hydrolysis (The "Dry" Rule):
-
Issue: You see the carboxylic acid in LCMS (
or depending on ester). -
Fix: Use anhydrous solvents (THF, Dioxane) and organic bases (DIPEA,
). Avoid or unless they are oven-dried, as they are hygroscopic. -
Workup: Do NOT wash with 1M NaOH or saturated
. The ester is too labile. Quench with pH 7 buffer or dilute , and extract immediately.
2. Controlling Regioselectivity (The Temperature Rule):
-
Issue: If using a strong nucleophile (e.g., NaOMe), you might get attack at the ester carbonyl or multiple substitutions.
-
Fix: Perform the addition at -78°C to -20°C . The SNAr reaction on chloropyrazines is incredibly fast due to the ring activation [2]. Room temperature is often "overheating" for these substrates.
Module 3: Workup & Isolation (The Hidden Yield Killer)
Many researchers successfully synthesize the product but lose it during extraction.
The Volatility Trap: Simple chloropyrazine esters (e.g., Methyl 2-chloropyrazine-3-carboxylate) are surprisingly volatile and can sublime.
-
Solution: Do not evaporate to dryness under high vacuum. Keep the bath temperature <30°C.
The "Invisible" Product: Pyrazines are highly polar. In an EtOAc/Water extraction, a significant amount of product remains in the aqueous layer.
-
Solution:
-
Saturate the aqueous layer with
(Salting out). -
Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction, not just EtOAc/Hexane.
-
Check the aqueous layer by TLC before discarding.
-
FAQ: Rapid Fire Troubleshooting
Q: The reaction turned into a black tar immediately upon adding the base.
A: Pyrazines are sensitive to strong bases which can cause ring opening or polymerization. If using NaH or LiHMDS, switch to a milder base like
Q: I am trying to do a Suzuki coupling on the chloropyrazine ester, but the ester is hydrolyzing.
A: Standard Suzuki conditions (aq.
-
Base:
(solid, anhydrous) or . -
Solvent: Toluene/Dioxane.
-
This avoids the water necessary for hydrolysis [3].
Q: Can I use the acid chloride method instead of carbonylation?
A: Yes, but be careful. Reacting 3-chloropyrazine-2-carboxylic acid with
-
Better Route: Use a mild coupling agent like HATU or EDC with the alcohol/amine, rather than making the acid chloride intermediate.
References
-
Beller, M., et al. "Efficient Palladium-Catalyzed Alkoxycarbonylation of N-Heteroaryl Chlorides."[1] Chem. Commun., 2018.[2]
-
WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." WuXi Biology.
-
BenchChem. "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides." Technical Support Center.
Sources
Technical Support Center: Purification of Ethyl 3-Chloropyrazine-2-acetate and Related Pyrazine Derivatives
Introduction: A Note on the Physical State of Ethyl 3-Chloropyrazine-2-acetate
Researchers embarking on the purification of Ethyl 3-Chloropyrazine-2-acetate should be aware that the pure form of this compound is reported as a colorless liquid at room temperature, typically purified by methods such as column chromatography followed by Kugelrohr distillation.[1] Recrystallization, by its nature, is a technique for the purification of solids.
This guide is designed to address two likely scenarios encountered by professionals in the field:
-
Your crude synthesis product is a solid or semi-solid due to the presence of impurities, and you wish to use recrystallization as a primary purification step.
-
You are working with a closely related solid analog, such as a different ester, the corresponding carboxylic acid, or another substituted pyrazine derivative.
The principles and troubleshooting steps outlined herein are broadly applicable to the recrystallization of solid pyrazine-based heterocyclic compounds and will provide a robust framework for achieving high purity.
Part 1: Troubleshooting Guide for Recrystallization
This section addresses specific issues that may arise during the recrystallization of crude, solid pyrazine derivatives.
Q1: My crude product has "oiled out" upon cooling instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice.[2] This typically happens when the boiling point of the solvent is higher than the melting point of your crude solid, causing it to melt in the hot solution before it has a chance to crystallize.[3] Given that many impurities can depress the melting point of a compound, this is a common issue with crude products.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to re-dissolve the oil and then add a small amount of additional hot solvent.[3][4] This lowers the solution's saturation point, which may allow crystallization to begin at a temperature below the compound's melting point.
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling. Once the oil is redissolved, allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or wooden block can help.[3]
-
Switch to a Lower-Boiling Point Solvent: If oiling persists, your chosen solvent is likely unsuitable. A solvent with a lower boiling point will ensure the solution cools to a temperature below the compound's melting point before saturation is reached.[4]
-
Consider a Solvent Pair: Introduce a miscible "anti-solvent" (one in which your compound is poorly soluble) to the hot, dissolved solution until slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the turbidity and cool slowly. This technique can effectively lower the saturation temperature.[5][6]
Q2: I have cooled my solution, but no crystals have formed. What are the next steps?
A2: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[7][8][9]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7][8][9]
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[7][8]
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[3][7][8] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Once a smaller volume is achieved, allow it to cool again slowly.[3][4]
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[10] For very low-boiling solvents, a dry ice/acetone bath may be used, but be mindful of the solvent's freezing point.[2][11]
Q3: My final product is still colored or appears impure after recrystallization. What went wrong?
A3: This indicates that the chosen solvent did not effectively differentiate between your desired compound and the impurities, or that the crystallization process itself trapped impurities within the crystal lattice.[4]
Troubleshooting Steps:
-
Perform a Second Recrystallization: The most straightforward approach is to repeat the process. Redissolve the impure crystals in a minimum amount of fresh, hot solvent and cool slowly.[4] Slow cooling is critical for forming a pure crystal lattice.[3]
-
Use Decolorizing Carbon (Charcoal): If the impurities are colored, they can often be removed with activated charcoal. After dissolving your crude solid in the hot solvent, add a very small amount of charcoal (a micro-spatula tip is often enough), swirl, and keep the solution hot for a few minutes. Remove the charcoal and any other insoluble impurities via hot gravity filtration before cooling.[5][12] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[3]
-
Re-evaluate Your Solvent Choice: The impurities may have very similar solubility properties to your product in the chosen solvent. You may need to find a new solvent where the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed during hot filtration).[4]
Q4: The recovery yield of my purified product is very low. How can I improve it?
A4: A low yield is a common problem and can result from several factors during the procedure.[3][8]
Troubleshooting Steps:
-
Avoid Using Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid is the most frequent cause of low yield.[7][8][9] A significant portion of your product will remain dissolved in the excess solvent (the mother liquor) even after cooling.
-
Minimize Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated during hot filtration to prevent the product from crystallizing in the funnel.[2][4]
-
Ensure Complete Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[5][10]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[8][9]
-
Collect a Second Crop: The mother liquor from the first filtration still contains dissolved product. You can often recover more material by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate recrystallization solvent for a novel pyrazine derivative?
A1: An ideal recrystallization solvent should meet several key criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[4]
-
Impurities should be either completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[4]
-
The solvent must not react with the compound being purified.[4]
-
It should have a relatively low boiling point for easy removal during the drying phase.[4]
For pyrazine derivatives, which are often of intermediate polarity, a good starting point is to test solvents like ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[13][14][15][16]
Solvent Selection Workflow:
endsvg
Caption: Decision workflow for selecting a single recrystallization solvent.
Q2: What is a mixed-solvent system and when is it useful?
A2: A mixed-solvent system (or solvent-pair system) is used when no single solvent meets the ideal criteria for recrystallization.[5] The technique involves two miscible solvents:
-
Solvent A (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature.
-
Solvent B (The "Anti-Solvent" or "Bad" Solvent): One in which your compound is poorly soluble, even at high temperatures.
This method is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents. The procedure involves dissolving the compound in a minimum amount of hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent to the hot solution until it becomes slightly cloudy (saturated). A few drops of the "good" solvent are then added to make the solution clear again before it is allowed to cool slowly.[12][17] Common pairs include ethanol/water and ethyl acetate/hexane.[6][18]
Data Table: Common Solvents for Recrystallization of Pyrazine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Common Use / Notes |
| Water | 100 | High | Good for polar compounds. High boiling point allows for a large solubility differential but can make drying difficult.[19][20] |
| Ethanol | 78 | High-Medium | Excellent general-purpose solvent. Often used in a pair with water for pyrazine derivatives.[18][21] |
| Methanol | 65 | High-Medium | Similar to ethanol but with a lower boiling point. Can be effective in a pair with water or dichloromethane.[14][22] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds of intermediate polarity. Often paired with a non-polar anti-solvent.[5][13][15] |
| Toluene | 111 | Low-Medium | Good for aromatic compounds. High boiling point can be a disadvantage for drying.[5][19] |
| Hexane / Heptane | ~69 / ~98 | Low | Non-polar solvents. Almost always used as the "anti-solvent" in a pair with a more polar solvent like ethyl acetate.[14][16] |
| Acetone | 56 | Medium | A strong solvent, can be difficult to achieve crystallization from. Often used to dissolve a compound before adding a non-polar anti-solvent.[16] |
Part 3: Experimental Protocol
General Protocol: Single-Solvent Recrystallization of a Solid Pyrazine Derivative
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the solid is just dissolved. Do not add a large excess.[5][8]
-
Decolorize (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.[12]
-
Perform Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), pre-heat a funnel and filter paper with hot solvent. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[2][4][12]
-
Crystallize the Product: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[3][8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5][10]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][12]
-
Wash the Crystals: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[8][9]
-
Dry the Product: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. The product is considered dry when it reaches a constant weight.[9][20]
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Google Patents. (1950). US2520088A - Process of preparing pyrazines.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. (2011, August 24). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Google Patents. (2016). US9458115B2 - Synthesis of substituted pyrazines.
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization I 10. (n.d.). Retrieved from [Link]
-
Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
-
Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, 2002(3), M287. Retrieved from [Link]
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of Ethyl 3-Chloropyrazine-2-acetate: Analysis and Comparative Insights
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-Chloropyrazine-2-acetate, a key bifunctional building block in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against potential impurities and starting materials, grounded in experimental data. We will explore the causality behind the observed spectral features and provide robust protocols for reproducible data acquisition.
The Structural Signature: Decoding the ¹H NMR Spectrum
The structural elucidation of a synthesized molecule is paramount, and ¹H NMR spectroscopy remains one of the most powerful tools for this purpose. For a molecule like Ethyl 3-Chloropyrazine-2-acetate, ¹H NMR provides an unambiguous fingerprint of its proton environments.
The structure contains three distinct proton environments, which give rise to the characteristic signals observed in the spectrum.
Caption: Structure of Ethyl 3-Chloropyrazine-2-acetate with proton assignments.
Based on published experimental data, the ¹H NMR spectrum, recorded in CDCl₃ on a 300 MHz spectrometer, displays the following key features[1].
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| Pyrazine H-5, H-6 | 8.46 - 8.54 | AB System | 2H | J₅,₆ = 2.5 | The two protons on the pyrazine ring are significantly deshielded due to the electron-withdrawing nature of the two ring nitrogens and the chloro and ester substituents. They are not chemically equivalent, giving rise to a complex splitting pattern (an AB system) rather than two simple doublets. |
| Ester Methylene (-O-CH₂ -CH₃) | 4.45 | Quartet (q) | 2H | J = 7.1 | This methylene group is directly attached to the electronegative ester oxygen, causing a strong deshielding effect and a downfield shift. The signal is split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). |
| Ester Methyl (-O-CH₂-CH₃ ) | 1.39 | Triplet (t) | 3H | J = 7.1 | These methyl protons are in a standard aliphatic environment but are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant is identical to that of the methylene quartet, confirming their connectivity. |
Comparative Analysis: Distinguishing the Target from Impurities
In a real-world synthetic context, the purity of the final product is critical. ¹H NMR is an excellent tool for identifying common impurities that may arise from the synthesis, such as unreacted starting materials or isomeric byproducts.[2][3]
Comparison with Starting Materials
The synthesis of Ethyl 3-Chloropyrazine-2-acetate may involve precursors like chloropyrazine and an ethyl acetate derivative. Their presence as impurities would be readily detectable.
-
Ethyl Chloroacetate: This potential reagent features a prominent singlet for the α-chloro methylene protons (Cl-CH₂ -CO) at approximately δ 4.06 ppm and the characteristic quartet (~δ 4.25 ppm) and triplet (~δ 1.31 ppm) of the ethyl group.[4] The absence of the δ 4.06 ppm singlet is a strong indicator of its removal.
-
Chloropyrazine: The unsubstituted chloropyrazine would show signals for its three ring protons in the aromatic region, distinct from the two-proton AB system of the desired product.[5]
The Isomeric Impurity Challenge
A significant challenge in this synthesis is the potential formation of the isomeric byproduct, Ethyl 5-Chloropyrazine-2-carboxylate .[1] This occurs when the substitution happens at a different position on the pyrazine ring.
| Compound | Structure | Expected ¹H NMR Distinctions |
| Ethyl 3-Chloropyrazine-2-acetate (Target) | Cl at C-3 | Two coupled protons at C-5 and C-6, appearing as a closely spaced AB system around δ 8.5 ppm.[1] |
| Ethyl 5-Chloropyrazine-2-carboxylate (Isomer) | Cl at C-5 | Two uncoupled protons at C-3 and C-6. These would appear as two distinct singlets in the aromatic region, likely at different chemical shifts due to the varying electronic effects of the adjacent substituents. |
The presence of two singlets in the δ 8.0-9.0 ppm range, in addition to the expected AB system, would strongly suggest contamination with this isomer.
A Validated Protocol for ¹H NMR Spectrum Acquisition
To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. The following steps provide a self-validating workflow for the analysis of Ethyl 3-Chloropyrazine-2-acetate.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
I. Sample Preparation[6]
-
Weighing: Accurately weigh 10-20 mg of high-purity Ethyl 3-Chloropyrazine-2-acetate into a clean vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is recommended as it was used to generate the reference data.[1] Other solvents like DMSO-d₆ can be used but will result in different chemical shifts.
-
Transfer: Ensure the sample is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.
II. Instrument Setup and Data Acquisition[6]
-
Spectrometer: Use a 300 MHz or higher field NMR spectrometer.
-
Locking and Tuning: Insert the sample, lock the spectrometer on the deuterium signal of the CDCl₃, and tune the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve narrow, symmetrical peak shapes.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is sufficient.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Correction: Perform phase and baseline corrections to obtain a clean, flat spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
-
Integration: Integrate all signals to determine the relative ratios of the different protons.
Conclusion
The ¹H NMR spectrum of Ethyl 3-Chloropyrazine-2-acetate is characterized by three distinct sets of signals: a downfield AB system for the pyrazine ring protons and a classic ethyl ester pattern of a quartet and a triplet. This guide demonstrates that a thorough analysis, supported by comparison with potential impurities like the 5-chloro isomer, is crucial for verifying the identity and purity of the compound. By following the detailed experimental protocol, researchers can confidently generate high-quality data for the structural confirmation of this valuable synthetic intermediate.
References
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
-
Filo. (2025, February 26). The 'H NMR spectrum of ethyl chloroacetate is shown below, and its IR spe... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Chegg.com. (2022, November 3). Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem. Retrieved from [Link]
-
Semantic Scholar. (2009, April 1). Ethyl 3-Chloropyrazine-2-ca.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem. Retrieved from [Link]
-
MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 3-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]
-
PMC. (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
-
YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]
-
University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
Human Journals. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j). Retrieved from [Link]
Sources
A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Chloropyrazine-2-acetate and Comparative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3-Chloropyrazine-2-acetate, a key building block in the synthesis of various pharmaceutical compounds. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This document will delve into the predicted electron ionization (EI) mass spectrum, outline a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and compare this technique with alternative analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Ethyl 3-Chloropyrazine-2-acetate and its Analytical Importance
Ethyl 3-Chloropyrazine-2-acetate is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a chlorine atom and an ethyl acetate group provides multiple functionalities for further chemical modifications, making it a versatile intermediate in drug discovery. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of this compound during synthesis and for its detection in various samples. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC, offers high sensitivity and specificity for this purpose.
Predicted Mass Spectrum and Fragmentation Pathways of Ethyl 3-Chloropyrazine-2-acetate
The molecular formula of Ethyl 3-Chloropyrazine-2-acetate is C₈H₉ClN₂O₂ and its molecular weight is 200.62 g/mol . The presence of chlorine, with its two stable isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Key Predicted Fragmentation Pathways:
The fragmentation of the molecular ion ([M]⁺˙) is expected to proceed through several key pathways:
-
Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the C-O bond in the ester group is a common fragmentation pathway for ethyl esters. This would result in the formation of an acylium ion.
-
[C₈H₉ClN₂O₂]⁺˙ → [C₆H₄ClN₂O]⁺ + ˙OC₂H₅ (m/z 155)
-
-
Loss of an Ethyl Radical (-C₂H₅): Alpha-cleavage next to the carbonyl group can lead to the loss of the ethyl group from the ester.
-
[C₈H₉ClN₂O₂]⁺˙ → [C₆H₄ClN₂O₂]⁺ + ˙C₂H₅ (m/z 171)
-
-
Loss of the Entire Ester Side Chain (-CH₂COOC₂H₅): Cleavage of the bond between the pyrazine ring and the acetate side chain.
-
[C₈H₉ClN₂O₂]⁺˙ → [C₄H₂ClN₂]⁺ + ˙CH₂COOC₂H₅ (m/z 113)
-
-
Loss of Chlorine Radical (-Cl): The cleavage of the carbon-chlorine bond is a characteristic fragmentation for halogenated aromatic compounds.
-
[C₈H₉ClN₂O₂]⁺˙ → [C₈H₉N₂O₂]⁺ + ˙Cl (m/z 165)
-
-
Fragmentation of the Pyrazine Ring: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN.
The following Graphviz diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways of Ethyl 3-Chloropyrazine-2-acetate under EI-MS.
Table 1: Predicted Prominent Ions in the Mass Spectrum of Ethyl 3-Chloropyrazine-2-acetate
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Description |
| 200/202 | [C₈H₉ClN₂O₂]⁺˙ | Molecular Ion |
| 171/173 | [C₆H₄ClN₂O₂]⁺ | Loss of an ethyl radical |
| 155/157 | [C₆H₄ClN₂O]⁺ | Loss of the ethoxy group |
| 165 | [C₈H₉N₂O₂]⁺ | Loss of a chlorine radical |
| 113/115 | [C₄H₂ClN₂]⁺ | Loss of the ethyl acetate side chain |
| 128/130 | [C₅H₄N₂O]⁺ | Subsequent loss of HCN from m/z 155/157 |
Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the analysis of Ethyl 3-Chloropyrazine-2-acetate using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of Ethyl 3-Chloropyrazine-2-acetate (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if necessary): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor the prominent ions predicted in Table 1.
The following diagram illustrates the GC-MS workflow.
Comparative Guide: Validating Synthesis of Ethyl 3-Chloropyrazine-2-acetate via TLC
Executive Summary
In the synthesis of Ethyl 3-Chloropyrazine-2-acetate , rapid and reliable reaction monitoring is critical to prevent over-chlorination or hydrolysis of the ester moiety. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) offers an irreplaceable advantage in at-line decision-making.
This guide details the validation of the chlorination of Ethyl 3-oxo-3,4-dihydropyrazine-2-acetate (the tautomeric precursor) to the target chloride using
The Comparative Landscape: TLC vs. HPLC
For this specific pyrazine intermediate, the choice between TLC and HPLC is not binary but temporal. TLC is the kinetic tool; HPLC is the thermodynamic (final quality) tool.
Table 1: Performance Comparison for Pyrazine Synthesis Monitoring
| Feature | TLC (Silica Gel 60 F254) | HPLC (Reverse Phase C18) | Application Scientist Insight |
| Time to Result | 5–8 minutes | 20–45 minutes | TLC allows "real-time" quenching decisions to stop side-reactions. |
| Throughput | High (multiple spots/plate) | Serial (one injection at a time) | TLC allows simultaneous monitoring of reaction mixture (RM), starting material (SM), and co-spot. |
| Detection Limit | ~100–500 ng | < 1 ng | HPLC is required for detecting trace impurities (<0.1%) like des-chloro byproducts. |
| Matrix Tolerance | High (crude mixtures) | Low (requires filtration/dilution) | Direct spotting of crude reaction aliquots avoids HPLC column fouling. |
| Cost Efficiency | < $1.00 per run | > $15.00 per run (solvents/column) | TLC is the only viable option for high-frequency sampling (e.g., every 15 mins). |
Critical Insight: For the chlorination of pyrazines, HPLC often requires buffering to prevent on-column hydrolysis of the reactive chloro-group. TLC on neutral silica minimizes this risk during the short run time.
Scientific Principles:
A Senior Application Scientist's Guide to Distinguishing Ethyl 3-Chloropyrazine-2-acetate from its Positional Isomers
For researchers, scientists, and professionals in drug development, the unequivocal identification of isomeric molecules is a cornerstone of chemical synthesis and analysis. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different physicochemical properties and biological activities. This guide provides an in-depth technical comparison of Ethyl 3-Chloropyrazine-2-acetate and its positional isomers, offering field-proven insights and detailed experimental protocols to ensure accurate differentiation.
The Challenge of Isomerism in Substituted Pyrazines
Ethyl 3-Chloropyrazine-2-acetate and its isomers, primarily Ethyl 5-Chloropyrazine-2-acetate and Ethyl 6-Chloropyrazine-2-acetate, present a common yet critical analytical challenge. These compounds share the same molecular formula and, consequently, the same molecular weight, rendering simple mass determination insufficient for identification. The position of the chlorine atom on the pyrazine ring significantly influences the molecule's electronic environment, which in turn affects its spectroscopic and chromatographic behavior. Accurate characterization is paramount, as the isomeric purity of such intermediates can directly impact the efficacy and safety of a final active pharmaceutical ingredient (API).
This guide will explore the primary analytical techniques for distinguishing these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (Gas and Liquid). We will delve into the causality behind experimental choices and provide self-validating protocols for robust and reliable analysis.
Isomer Structures
The three key positional isomers of concern are:
-
Ethyl 3-Chloropyrazine-2-acetate (Target Compound)
-
Ethyl 5-Chloropyrazine-2-acetate
-
Ethyl 6-Chloropyrazine-2-acetate
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the definitive identification of positional isomers. The chemical shifts and coupling constants of the protons and carbons in the pyrazine ring are exquisitely sensitive to the substitution pattern.
A. ¹H NMR Spectroscopy: A Tale of Two Protons
The aromatic region of the ¹H NMR spectrum provides the most direct insight into the substitution pattern of the pyrazine ring.
-
Ethyl 3-Chloropyrazine-2-acetate: This isomer will exhibit an AB quartet system in the aromatic region, corresponding to the two adjacent protons at the C5 and C6 positions. The coupling constant between these two protons (J₅,₆) will be approximately 2.5 Hz.[1]
-
Ethyl 5-Chloropyrazine-2-acetate: This isomer will show two singlets in the aromatic region, as the protons at the C3 and C6 positions are not adjacent and will have negligible coupling.
-
Ethyl 6-Chloropyrazine-2-acetate: Similar to the 5-chloro isomer, this compound will also display two singlets in the aromatic region for the protons at the C3 and C5 positions.
Distinguishing between the 5- and 6-chloro isomers using ¹H NMR alone can be challenging as both show two singlets. However, subtle differences in chemical shifts, influenced by the relative positions of the electron-withdrawing chlorine and ester groups, can be predicted and observed.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the pyrazine ring carbons are diagnostic of the substituent positions.
C. Predicted and Experimental NMR Data
While experimental data for the 3-chloro isomer is available, obtaining spectra for the 5- and 6-chloro isomers can be challenging. In such cases, computational prediction serves as a valuable tool. Software such as ChemDraw can provide estimated chemical shifts.[2][3] More advanced DFT (Density Functional Theory) calculations can offer even higher accuracy.[4]
Table 1: Experimental and Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton | Experimental Shift (ppm)[1] | Predicted Shift (ppm) | Multiplicity | J (Hz) |
| Ethyl 3-Chloropyrazine-2-acetate | H-5 | 8.54-8.46 | ~8.6 | d | ~2.5 |
| H-6 | 8.54-8.46 | ~8.5 | d | ~2.5 | |
| -CH₂- | 4.45 | ~4.4 | q | ~7.1 | |
| -CH₃ | 1.39 | ~1.4 | t | ~7.1 | |
| Ethyl 5-Chloropyrazine-2-acetate | H-3 | - | ~8.8 | s | - |
| H-6 | - | ~8.6 | s | - | |
| -CH₂- | - | ~4.4 | q | ~7.1 | |
| -CH₃ | - | ~1.4 | t | ~7.1 | |
| Ethyl 6-Chloropyrazine-2-acetate | H-3 | - | ~8.9 | s | - |
| H-5 | - | ~8.7 | s | - | |
| -CH₂- | - | ~4.4 | q | ~7.1 | |
| -CH₃ | - | ~1.4 | t | ~7.1 |
Table 2: Experimental and Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Carbon | Experimental Shift (ppm)[1] | Predicted Shift (ppm) |
| Ethyl 3-Chloropyrazine-2-acetate | C=O | 163.2 | ~164 |
| C-2 | 144.7 | ~145 | |
| C-3 | 147.2 | ~148 | |
| C-5 | 145.3 | ~146 | |
| C-6 | 141.7 | ~142 | |
| -CH₂- | 62.6 | ~62 | |
| -CH₃ | 13.9 | ~14 | |
| Ethyl 5-Chloropyrazine-2-acetate | C=O | - | ~164 |
| C-2 | - | ~147 | |
| C-3 | - | ~144 | |
| C-5 | - | ~149 | |
| C-6 | - | ~143 | |
| -CH₂- | - | ~62 | |
| -CH₃ | - | ~14 | |
| Ethyl 6-Chloropyrazine-2-acetate | C=O | - | ~164 |
| C-2 | - | ~146 | |
| C-3 | - | ~145 | |
| C-5 | - | ~143 | |
| C-6 | - | ~150 | |
| -CH₂- | - | ~62 | |
| -CH₃ | - | ~14 |
Note: Predicted values are estimates and may vary depending on the software and calculation method used.
D. Advanced NMR Techniques: ¹H-¹⁵N HMBC
For unambiguous assignment, especially when dealing with novel isomers, two-dimensional NMR techniques are invaluable. The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish the connectivity between protons and nitrogen atoms in the pyrazine ring. The correlation patterns will be unique for each isomer, providing a robust method for structural confirmation.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the TMS signal (δ = 0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
II. Mass Spectrometry (MS): Insights from Fragmentation
While all three isomers have the same molecular weight, their fragmentation patterns in electron ionization mass spectrometry (EI-MS) can offer clues to their structure. The position of the chlorine atom can influence the stability of the fragment ions.
A. Expected Fragmentation Patterns
The mass spectrum of Ethyl 3-Chloropyrazine-2-acetate shows a molecular ion peak (M⁺) at m/z 186 (and an M+2 peak at m/z 188 in an approximate 3:1 ratio, characteristic of a chlorine atom).[1] Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ethyl acetate side chain.
-
Loss of Ethoxy Group: [M - 45]⁺ would result in a fragment at m/z 141.
-
Loss of Ethoxycarbonyl Group: [M - COOCH₂CH₃]⁺ would lead to a fragment at m/z 113.
-
McLafferty Rearrangement: This is a possibility for esters with a gamma-hydrogen, but less likely to be a primary distinguishing feature here.
The relative intensities of these fragment ions may differ between the isomers due to the influence of the chlorine atom's position on bond strengths and ion stabilities.
Table 3: Key Mass Spectral Fragments
| Fragment | m/z (³⁵Cl) | m/z (³⁷Cl) | Description |
| [M]⁺ | 186 | 188 | Molecular Ion |
| [M - C₂H₅]⁺ | 157 | 159 | Loss of ethyl radical |
| [M - OC₂H₅]⁺ | 141 | 143 | Loss of ethoxy radical |
| [M - COOC₂H₅]⁺ | 113 | 115 | Loss of ethyl carboxylate radical |
Note: The relative abundances of these fragments are expected to vary between isomers.
III. Chromatography: Separating the Inseparable
Chromatographic techniques are essential for physically separating the isomers before their individual identification.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds. While the mass spectra of the isomers may be similar, their retention times on a GC column will differ.[6]
The Importance of Retention Indices:
Due to the potential for similar mass spectra, relying solely on library matching can be misleading.[6] The calculation and comparison of Kovats retention indices (RI) provide a much more reliable method for isomer identification. The RI is a normalized retention time that is less dependent on instrumental parameters than the absolute retention time.[7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Prepare a mixture of n-alkanes for retention index calculation.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Analyze the mass spectrum of each peak.
-
Calculate the Kovats retention index for each isomer using the retention times of the n-alkanes.
-
Compare the retention indices and mass spectra with those of authentic reference standards if available.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent technique for separating positional isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution.[2][9]
Column Selection:
-
Reversed-Phase (RP-HPLC): A C18 column is a good starting point. The subtle differences in polarity between the isomers can lead to different retention times.
-
Phenyl Columns: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Mixed-Mode or HILIC Columns: For more challenging separations, exploring different retention mechanisms with mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) columns may be beneficial.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Method Development:
-
If isocratic elution does not provide adequate separation, a gradient elution method should be developed.
-
Experiment with different organic modifiers (e.g., methanol) and mobile phase pH to optimize selectivity.
-
Conclusion
Distinguishing between positional isomers of Ethyl 3-Chloropyrazine-2-acetate requires a multi-faceted analytical approach. While NMR spectroscopy stands as the definitive tool for structural elucidation, chromatographic techniques such as GC-MS and HPLC are indispensable for the separation and initial identification of these closely related compounds. By understanding the principles behind each technique and following robust, well-designed experimental protocols, researchers can confidently and accurately characterize these critical chemical intermediates. The combination of chromatographic retention data with detailed spectroscopic analysis provides a self-validating system that ensures the scientific integrity of the results.
References
-
ChemNMR. (n.d.). Upstream. Retrieved from [Link]
- Haider, N. (2002).
- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20265.
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Mills, N. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]
-
Patiny, L. (n.d.). NMR Prediction. Retrieved from [Link]
- Sharma, S. K., Sultana, S., & Singanan, P. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933.
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SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazine. Wiley. Retrieved from [Link]
- Jios, J. L., et al. (2005). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Part 20: Complete 1H and 13C NMR spectral assignments of twenty-six N-aralkylsulfonamides and related heterocycles. Magnetic Resonance in Chemistry, 43(12), 1056-1059.
-
PubChem. (n.d.). Ethyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Claramunt, R. M., et al. (2006). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 11(9), 736-745.
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Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils.
- Gryn, A., et al. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of The American Oil Chemists' Society, 92(12), 1775-1784.
- Haider, N. (2009).
- Patil, A. R., & Karpagam, S. (2017). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
- LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Chemistry LibreTexts.
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ResearchGate. (n.d.). Retention Times (t R ) and Kovats Retention Indices (KI) of Synthetic... Retrieved from [Link]
- LibreTexts. (2023).
- Adegoke, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- El-Sayed, A. M. (2025). The Kovats Retention Index: 2-Ethyl-5-methylpyrazine (C7H10N2). The Pherobase.
- NIST. (n.d.). Chloropyrazine. NIST Chemistry WebBook.
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
- Ghorbani, M., et al. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Iranian Journal of Pharmaceutical Research, 13(4), 1331–1340.
-
ResearchGate. (2025). (PDF) Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Retrieved from [Link]
- Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
- Lebedev, A. T., et al. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(12), 2859.
-
ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
- Suryaprakash, N., & Ramanathan, K. V. (2006). Determination of natural abundance 15N-1H and 13C-1H dipolar couplings of molecules in a strongly orienting media using two-dimensional inverse experiments. Magnetic Resonance in Chemistry, 44(10), 951-956.
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- 9. researchgate.net [researchgate.net]
Reference Standard Qualification Guide: Ethyl 3-Chloropyrazine-2-acetate
Executive Summary
In pharmaceutical development, Ethyl 3-Chloropyrazine-2-acetate (and its structural analogs like the carboxylate derivative) serves as a critical heterocyclic building block. However, unlike common pharmacopeial excipients, this intermediate rarely exists as a Certified Reference Material (CRM) with ISO 17034 accreditation.[1]
Most researchers rely on commercial "Building Block" grade material.[1] This guide objectively compares the performance and risk profile of using Commercial Vendor Grade material versus an In-House Qualified Primary Standard .
Key Finding: Reliance on Vendor CoA "Area %" purity for quantitative assays typically results in a 2.0% – 5.0% potency bias due to unaccounted residual solvents, water, and inorganic salts, potentially causing Out-of-Specification (OOS) results in downstream GMP steps.[1]
Identity & Nomenclature Verification (Critical Step)[1]
Before analysis, you must verify the specific isomer and chain length, as nomenclature in this class is frequently conflated in commercial catalogs.[1]
| Feature | Ethyl 3-Chloropyrazine-2-acetate | Ethyl 3-Chloropyrazine-2-carboxylate |
| Structure | Pyrazine-CH₂-COOCH₂CH₃ | Pyrazine-COOCH₂CH₃ |
| CAS (Approx) | Niche/Custom Intermediate | 27825-20-3 / 655247-45-3 |
| Reactivity | High (Alpha-proton acidity, hydrolysis risk) | Moderate (Ester hydrolysis) |
| Common Use | Chain extension, specific kinase inhibitors | General pyrazine coupling |
Note: This guide applies to both, but protocols assume the higher instability of the acetate derivative.[1]
Comparative Analysis: The "Standard" Landscape
There are no "off-the-shelf" USP/EP standards for this intermediate. You have two choices for a reference standard:
Option A: Commercial Vendor Grade (The Alternative)
Material purchased from chemical catalogs (e.g., "97% Purity").[1]
-
Basis of Value: Typically HPLC-UV Area % or 1H-NMR.
-
Missing Data: Often lacks Water Content (KF), Residual Solvents (GC), or Sulfated Ash (ROI).[1]
-
Risk: "Purity"
"Potency". A sample can be 99% pure by HPLC but contain 5% solvent, leading to a 5% assay error.[1]
Option B: In-House Qualified Primary Standard (The Product)
A batch of material fully characterized by the Mass Balance Approach (100% - Impurities).
-
Basis of Value:
-
Reliability: High. Traceable to SI units via calibrated balances and USP/NIST weights.[1]
-
Cost: High initial labor (approx. 24-40 man-hours).
Comparative Data: The "Hidden" Bias
The following table simulates a typical characterization of a single batch of Ethyl 3-Chloropyrazine-2-acetate evaluated by both methods.
| Parameter | Option A: Vendor CoA | Option B: Qualified Standard | Impact |
| HPLC Purity | 98.5% (Area) | 98.5% (Area) | Identical chromatographic purity. |
| Water (KF) | Not Reported | 1.2% w/w | Vendor assumes dry; Reality is hygroscopic.[1] |
| Residual Solvent | Not Reported | 0.8% w/w (Ethyl Acetate) | Vendor ignores solvent weight.[1] |
| Inorganic Ash | Not Reported | 0.4% w/w | Salt carryover from synthesis. |
| ASSIGNED POTENCY | 98.5% | 96.1% | 2.4% Bias |
Technical Workflow: Qualification of the Primary Standard
To establish Option B (The Gold Standard), follow this self-validating protocol.
A. Structural Confirmation (Qualitative)[1]
-
1H-NMR (DMSO-d6): Confirm the singlet (pyrazine H), the ethyl quartet/triplet, and the methylene singlet (if acetate). Look for "ghost peaks" indicating solvents.[1]
-
MS (ESI+): Confirm parent ion
.[1]
B. Purity & Impurity Profiling (Quantitative)
Method: RP-HPLC with Diode Array Detection (DAD).[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 90% B over 15 mins.
-
Wavelength: 270 nm (Pyrazine characteristic absorption).[1]
-
Rationale: Acidic pH prevents ionization of the pyrazine nitrogen, sharpening peaks.[1]
C. The Mass Balance Calculation (The Core Logic)
You must quantify everything that is not the molecule.[1]
-
Water Content: Karl Fischer Titration (Volumetric). Note: Pyrazines are weak bases; ensure KF reagent is buffered if pH drift occurs.
-
Residual Solvents: Headspace GC-FID (USP <467>). Quantify Ethanol/Ethyl Acetate from synthesis.
-
Residue on Ignition (ROI): USP <281>. Quantify inorganic salts.
Visualization: Standard Qualification Workflow
The following diagram illustrates the decision tree and workflow for qualifying a non-compendial reference standard.
Caption: Workflow for converting raw vendor material into a Qualified Primary Standard using the Mass Balance approach.
Recommendations & Best Practices
-
Storage is Critical: Pyrazine esters are prone to hydrolysis.[1] Store the qualified standard at -20°C with desiccant. Re-qualify water content (KF) every 6 months.[1]
-
Use a "Working Standard": Do not consume your Primary Standard for daily testing. Qualify a larger batch of "Working Standard" against the Primary Standard using a direct HPLC assay comparison.
-
Handling: Ethyl 3-Chloropyrazine-2-acetate is an alkylator. Handle in a fume hood.
-
Documentation: Generate a "Certificate of Analysis" for your in-house standard that explicitly lists the calculation method used for potency.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
Gorog, S. (2018).[1] Identification and Determination of Impurities in Drugs. Elsevier Science.[1] (Context on Pyrazine impurity profiling).
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
